Ipragliflozin-d5
Description
Properties
Molecular Formula |
C₂₁H₁₆D₅FO₅S |
|---|---|
Molecular Weight |
409.48 |
Synonyms |
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol-d5 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Ipragliflozin-d5 in Modern Drug Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipragliflozin-d5 is the deuterium-labeled analogue of Ipragliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). While Ipragliflozin itself is a therapeutic agent for the management of type 2 diabetes mellitus, its deuterated counterpart, this compound, serves a critical role in the research and development of this and other related pharmaceutical compounds. This technical guide provides an in-depth overview of this compound, its primary application in research, and detailed methodologies for its use.
Core Concepts: The Utility of Deuterated Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and precise measurements. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for this purpose.
This compound is chemically identical to Ipragliflozin, with the exception that five hydrogen atoms have been replaced by deuterium atoms. This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample preparation and chromatographic separation.
Chemical and Physical Properties
A clear understanding of the chemical properties of both Ipragliflozin and its deuterated form is fundamental for their application in research. The key properties are summarized below.
| Property | Ipragliflozin | This compound |
| Molecular Formula | C₂₁H₂₁FO₅S | C₂₁H₁₆D₅FO₅S |
| Molecular Weight | 404.45 g/mol | 409.48 g/mol |
| Chemical Structure | (1S)-1,5-anhydro-1-C-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-D-glucitol | Deuterated analogue of Ipragliflozin |
| Appearance | White to off-white crystalline powder | Not specified, typically similar to parent compound |
Note: The exact location of the five deuterium atoms on the this compound molecule is not consistently specified in publicly available documentation.
Primary Use in Research: Bioanalytical Quantification
The principal application of this compound is as an internal standard in bioanalytical methods for the quantification of Ipragliflozin in biological matrices such as plasma and urine. These methods are crucial for pharmacokinetic and pharmacodynamic studies, which are essential for determining the efficacy and safety of a drug.
Signaling Pathway of the Parent Compound: Ipragliflozin
To appreciate the context of the research where this compound is employed, it is important to understand the mechanism of action of Ipragliflozin. As an SGLT2 inhibitor, Ipragliflozin acts on the proximal tubules of the kidneys to prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This leads to increased urinary glucose excretion and a lowering of blood glucose levels.
Experimental Protocols
While specific protocols utilizing this compound are proprietary to the laboratories developing them, a representative bioanalytical method for the quantification of Ipragliflozin in rat plasma using LC-MS/MS is detailed below. This protocol, adapted from a published study, illustrates the typical procedures where this compound would be substituted as the internal standard.[1]
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting : Transfer 50 µL of rat plasma into a microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution (in this case, this compound in methanol) to the plasma sample.
-
Protein Precipitation/Extraction : Add 200 µL of tert-butyl methyl ether.
-
Vortexing : Vortex the mixture for 5 minutes.
-
Centrifugation : Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Injection : Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System : Agilent 1200 Series HPLC
-
Column : Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase : Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate : 0.8 mL/min
-
Column Temperature : 40°C
-
MS System : Triple quadrupole mass spectrometer
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Ipragliflozin : m/z 422.1 → 151.1
-
This compound (Predicted) : m/z 427.1 → 151.1 (or other appropriate product ion)
-
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for a bioanalytical method for Ipragliflozin, demonstrating the performance characteristics that would be expected when using this compound as an internal standard. The data is representative of what is reported in method validation studies.[1]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision (Inter- and Intra-day)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium QC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 80 | 85-115 |
| Medium QC | 100 | > 80 | 85-115 |
| High QC | 800 | > 80 | 85-115 |
Conclusion
This compound is an indispensable tool for the quantitative bioanalysis of Ipragliflozin. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required for pharmacokinetic and other critical studies in the drug development process. The methodologies and data presented in this guide provide a comprehensive overview for researchers and scientists working with this important analytical standard. The logical workflow for its application, from understanding the parent compound's mechanism to the specifics of sample analysis, underscores the integral role of deuterated compounds in modern pharmaceutical research.
References
Synthesis and Characterization of Ipragliflozin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ipragliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ipragliflozin. Stable isotope-labeled compounds like this compound are crucial internal standards for quantitative bioanalytical assays, enabling accurate pharmacokinetic and metabolic studies during drug development. This document details a putative synthetic pathway, characterization methodologies, and relevant data, presented in a clear and accessible format for researchers in the field.
Introduction
Ipragliflozin is a potent and selective SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus. It effectively reduces plasma glucose levels by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[1][2] The development and validation of robust analytical methods to quantify Ipragliflozin in biological matrices are essential for its clinical development. This compound, as a stable isotope-labeled internal standard, is indispensable for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.
This guide outlines a probable synthetic route for this compound, based on established synthetic strategies for Ipragliflozin and the known positions of deuterium labeling. Additionally, it describes the key characterization techniques employed to confirm the identity, purity, and isotopic enrichment of the final compound.
Synthesis of this compound
The synthesis of this compound involves the incorporation of five deuterium atoms onto the benzothiophene ring system. Based on the chemical structure, a plausible synthetic approach would involve the use of a deuterated benzothiophene precursor. The general synthetic scheme for Ipragliflozin typically involves the coupling of a protected glucal with an aryl Grignard or organolithium reagent, followed by reduction and deprotection steps.[3][4]
A likely synthetic pathway for this compound is proposed below, starting from commercially available deuterated precursors or involving a deuteration step at an early stage of the synthesis of the benzothiophene moiety.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the following general procedures are based on the known synthesis of Ipragliflozin and would be adapted for the deuterated analog.[3][4]
1. Preparation of the Deuterated Aryl Grignard Reagent: A solution of the deuterated 2-halobenzothiophene in anhydrous tetrahydrofuran (THF) would be added dropwise to a suspension of magnesium turnings under an inert atmosphere. The reaction mixture would be stirred until the magnesium is consumed, yielding the corresponding Grignard reagent.
2. Coupling with Protected Gluconolactone: The solution of the Grignard reagent would be added to a cooled (-78 °C) solution of a suitably protected D-gluconolactone in anhydrous THF. The reaction would be stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride.
3. Reduction of the Hemiketal: The crude hemiketal intermediate would be dissolved in a suitable solvent such as dichloromethane. A reducing agent, typically triethylsilane (Et3SiH), and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), would be added, and the reaction stirred until completion.
4. Deprotection: The protecting groups on the glucose moiety would be removed under appropriate conditions. For example, pivaloyl protecting groups can be removed using sodium methoxide in methanol.[4]
5. Purification: The final product, this compound, would be purified using techniques such as column chromatography on silica gel followed by recrystallization to afford the pure, isotopically labeled compound.
Characterization of this compound
The comprehensive characterization of this compound is critical to confirm its chemical identity, purity, and the extent and location of deuterium incorporation.
Characterization Workflow
Caption: General workflow for the characterization of this compound.
Data Presentation
Table 1: Physicochemical Properties of Ipragliflozin and this compound
| Property | Ipragliflozin | This compound | Reference |
| Molecular Formula | C₂₁H₂₁FO₅S | C₂₁H₁₆D₅FO₅S | [5] |
| Molecular Weight | 404.46 g/mol | 409.48 g/mol | [5] |
| CAS Number | 761423-87-4 | Not Available | [5] |
Table 2: Summary of Characterization Data (Hypothetical for this compound)
| Analysis | Specification | Expected Result for this compound |
| Mass Spectrometry | ||
| [M+H]⁺ | 410.14 ± 0.1 | Consistent with the deuterated structure |
| Isotopic Purity | ≥ 98% | To be determined by MS |
| NMR Spectroscopy | ||
| ¹H NMR | Conforms to structure | Absence of signals in the deuterated region of the benzothiophene ring |
| ¹³C NMR | Conforms to structure | Consistent with the carbon skeleton of Ipragliflozin |
| ²H NMR | Conforms to structure | Signals corresponding to the positions of deuterium incorporation |
| Chromatography | ||
| HPLC Purity | ≥ 98% (AUC) | A single major peak corresponding to this compound |
| Chiral Purity | ≥ 99% (ee) | To be determined by chiral HPLC |
Note: The characterization data for this compound is presented as expected values, as specific experimental data is not publicly available. The data for non-deuterated Ipragliflozin can be found in the cited literature.[4][6]
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a reverse-phase HPLC method with UV detection. A C18 column would be employed with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and accurate mass of this compound. The isotopic distribution pattern would be analyzed to determine the level of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to confirm the overall structure and to verify the absence of proton signals at the sites of deuteration. ¹³C NMR would confirm the carbon framework. ²H NMR spectroscopy would be performed to directly observe the deuterium signals and confirm their positions in the molecule.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a detailed, publicly available synthetic protocol for the deuterated analog is lacking, a plausible synthetic route and the necessary characterization techniques have been outlined based on established chemical principles and data for the non-labeled compound. The availability of well-characterized this compound is paramount for the accurate and reliable bioanalysis of Ipragliflozin, thereby supporting its continued clinical investigation and therapeutic use. Further research and publication of detailed experimental procedures would be a valuable contribution to the scientific community.
References
- 1. CN108276396A - A method of synthesis ipragliflozin - Google Patents [patents.google.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. A concise and practical stereoselective synthesis of ipragliflozin L-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A concise and practical stereoselective synthesis of ipragliflozin L-proline [beilstein-journals.org]
- 5. This compound | Axios Research [axios-research.com]
- 6. Ipragliflozin(761423-87-4) 1H NMR [m.chemicalbook.com]
Ipragliflozin-d5: A Technical Guide to Isotopic Purity and Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methods and data related to the isotopic purity and labeling efficiency of Ipragliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ipragliflozin. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.
Introduction
This compound (Molecular Formula: C₂₁H₁₆D₅FO₅S, Molecular Weight: 409.48) is a stable isotope-labeled version of Ipragliflozin, a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2). The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis. Accurate characterization of its isotopic purity and labeling efficiency is critical for ensuring the reliability and accuracy of quantitative assays.
Quantitative Data Summary
The following tables summarize the typical specifications for the isotopic and chemical purity of this compound. These values are representative of a high-quality reference standard and should be confirmed by a lot-specific certificate of analysis.
Table 1: Isotopic Purity and Labeling Efficiency
| Parameter | Specification | Method |
| Isotopic Purity | ≥ 98% | Mass Spectrometry |
| Isotopic Enrichment (d₅) | ≥ 99 atom % D | Mass Spectrometry |
| d₀ Content | ≤ 0.5% | Mass Spectrometry |
| d₁-d₄ Content | Undetected or ≤ 1% | Mass Spectrometry |
Table 2: Chemical Purity
| Parameter | Specification | Method |
| Chemical Purity | ≥ 99.5% | HPLC/UPLC |
| Residual Solvents | Complies with ICH Q3C | GC-HS |
| Elemental Impurities | Complies with ICH Q3D | ICP-MS |
| Assay (on as-is basis) | 98.0% - 102.0% | HPLC/UPLC |
Experimental Protocols
The following sections detail the methodologies used to determine the isotopic and chemical purity of this compound.
Isotopic Purity and Enrichment Determination by Mass Spectrometry
Objective: To determine the isotopic distribution and enrichment of deuterium in this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL with the mobile phase.
-
Prepare a corresponding solution of non-labeled Ipragliflozin as a reference.
-
-
LC-MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: ≥ 60,000 FWHM.
-
Data acquisition is performed for both the labeled (this compound) and non-labeled (Ipragliflozin) standards.
-
-
-
Data Analysis and Calculation:
-
The isotopic distribution of the molecular ion cluster for both Ipragliflozin and this compound is extracted from the high-resolution mass spectra.
-
The theoretical isotopic distribution for the non-labeled Ipragliflozin is calculated based on its elemental composition (C₂₁H₂₁FO₅S).
-
The measured isotopic distribution of the non-labeled standard is compared to the theoretical distribution to confirm the instrument's accuracy.
-
The relative intensities of the different isotopologues (d₀ to d₅) in the this compound sample are determined.
-
The isotopic purity is calculated as the percentage of the d₅ isotopologue relative to the sum of all detected isotopologues (d₀ to d₅).
-
Isotopic Enrichment = [Intensity(d₅) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃) + Intensity(d₄) + Intensity(d₅))] x 100%
-
Structural Confirmation and Deuterium Location by NMR Spectroscopy
Objective: To confirm the chemical structure and the location of the deuterium atoms in this compound.
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the successful incorporation of deuterium.
-
Acquire a ¹³C NMR spectrum to confirm the overall carbon skeleton of the molecule.
-
If necessary, acquire a ²H NMR spectrum to directly observe the deuterium signals.
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of this compound with that of the non-labeled Ipragliflozin standard.
-
Integrate the remaining proton signals to confirm the degree of deuteration at specific sites.
-
Chemical Purity Determination by HPLC/UPLC
Objective: To determine the chemical purity of this compound and to quantify any impurities.
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.
Procedure:
-
Sample Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.8 µm for UPLC).
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typical for the column dimensions (e.g., 1.0 mL/min for HPLC; 0.4 mL/min for UPLC).
-
Detection Wavelength: UV detection at a wavelength where Ipragliflozin has maximum absorbance (e.g., 225 nm).
-
Column Temperature: Controlled, e.g., 30 °C.
-
-
Data Analysis:
-
The chromatogram is analyzed to identify the main peak corresponding to this compound and any impurity peaks.
-
The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100%
-
Visualizations
The following diagrams illustrate the key experimental workflows.
Conclusion
The accurate determination of isotopic purity, labeling efficiency, and chemical purity is paramount for the reliable use of this compound as an internal standard. The methodologies outlined in this guide, employing high-resolution mass spectrometry, NMR spectroscopy, and chromatography, provide a robust framework for the comprehensive characterization of this critical analytical reagent. Researchers and drug development professionals should always refer to the lot-specific certificate of analysis for precise data and ensure that the material meets the stringent quality requirements for their intended applications.
Commercial Suppliers and Technical Guide for Ipragliflozin-d5 in Research
This technical guide provides a comprehensive overview of commercial suppliers for Ipragliflozin-d5, a deuterated internal standard crucial for the accurate quantification of the SGLT2 inhibitor Ipragliflozin in various research applications. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative summary of supplier specifications, detailed experimental protocols for bioanalytical methods, and visual representations of key processes.
Commercial Availability of this compound
This compound is available from several commercial suppliers specializing in reference standards and research chemicals. While specific quantitative data such as exact purity and isotopic enrichment often require direct inquiry or are provided with a certificate of analysis upon purchase, the following table summarizes the available information for key suppliers.
| Supplier | Product Code/Catalogue # | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | TRC-I739477 | C₂₁H₁₆D₅FO₅S | Not specified | A certificate with precise mass is delivered with the product.[1] |
| Axios Research | AR-I03845 | C₂₁H₁₆D₅FO₅S | 409.48 | Intended for analytical purposes and not for human use.[2] |
| Adva Tech Group Inc. | Not specified | Not specified | Not specified | Inquiries for purity and other specifications are to be submitted via their website. |
Experimental Protocol: Quantification of Ipragliflozin in Rat Plasma using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ipragliflozin in a biological matrix, utilizing this compound as an internal standard (IS). The methodology is based on established procedures for similar SGLT2 inhibitors.[3]
1. Materials and Reagents:
-
Ipragliflozin reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Rat plasma (or other relevant biological matrix)
-
tert-Butyl methyl ether (for liquid-liquid extraction)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Ipragliflozin and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare calibration curve (CC) standards and quality control (QC) samples by spiking known concentrations of Ipragliflozin into the blank biological matrix.
-
Add a fixed concentration of the this compound internal standard solution to all CC, QC, and study samples.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of tert-butyl methyl ether and vortex for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., Quicksorb ODS, 2.1 mm i.d. × 150 mm, 5 µm) is suitable for separation.[3]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and 0.1% formic acid in water.[3]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[3]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for Ipragliflozin and this compound.
-
Ipragliflozin transition (example): m/z 422.0 [M+NH4]+ → 151.0[3]
-
This compound transition: The precursor ion will be shifted by +5 Da. The product ion may or may not be shifted depending on the location of the deuterium labels.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ipragliflozin to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of Ipragliflozin in the QC and unknown samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of Ipragliflozin.
References
Representative Certificate of Analysis: Ipragliflozin-d5
An In-Depth Technical Guide to the Certificate of Analysis for Ipragliflozin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for this compound, a deuterated internal standard crucial for the quantitative analysis of the SGLT2 inhibitor, Ipragliflozin. Understanding the data presented in a CoA is paramount for ensuring the accuracy, precision, and reliability of analytical methods in research and drug development.
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated reference standard like this compound, the CoA provides critical data on its identity, purity, and other essential physical and chemical properties.
Quantitative Data Summary
The following tables summarize the key quantitative results from the representative Certificate of Analysis.
Table 1: Identity and Physical Properties
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Solubility | Soluble in Methanol | Conforms | Visual Inspection |
| Melting Point | 185 - 190 °C | 187.2 °C | Capillary Method |
Table 2: Purity and Impurity Profile
| Test | Specification | Result | Method |
| Purity (HPLC) | ≥ 99.0% (Area %) | 99.85% | HPLC-UV |
| Mass Identity | Conforms to Structure | Conforms | LC-MS/MS |
| ¹H NMR Identity | Conforms to Structure | Conforms | ¹H NMR (400 MHz) |
| Isotopic Purity (d₅) | ≥ 98.0% | 99.2% | LC-MS/MS |
| Water Content | ≤ 1.0% | 0.15% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity
This method determines the chemical purity of the standard by separating it from any non-deuterated and other organic impurities.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The peak area of this compound is compared to the total area of all observed peaks to calculate the purity as an area percentage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
This highly sensitive and specific technique confirms the molecular weight of the deuterated compound and determines its isotopic enrichment.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[2]
-
Chromatography:
-
Mass Spectrometry:
-
Procedure: A dilute solution is infused or injected into the LC-MS/MS system. For identity, a full scan is performed to confirm the parent mass. For isotopic purity, the relative intensities of the mass signals for the d0 to d5 species are measured to calculate the percentage of the d5 isotopologue. High isotopic enrichment (≥98%) is crucial for an internal standard to prevent interference with the quantification of the non-labeled analyte.[3]
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR is used to confirm the chemical structure by analyzing the hydrogen atoms. For a deuterated standard, the absence or significant reduction of signals at the sites of deuterium incorporation provides definitive proof of labeling.
-
Instrumentation: A Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The resulting spectrum is compared to the spectrum of a non-deuterated Ipragliflozin reference standard to confirm the structural integrity and the positions of deuterium labeling.
Mechanism of Action and Analytical Workflow Visualizations
Signaling Pathway: SGLT2 Inhibition by Ipragliflozin
Ipragliflozin is a selective inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys.[3] SGLT2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[4][5] By inhibiting this transporter, Ipragliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[6][7] This mechanism is independent of insulin action.[7]
Caption: Mechanism of SGLT2 inhibition by Ipragliflozin in the renal proximal tubule.
Experimental Workflow: LC-MS/MS Analysis
The use of a deuterated internal standard like this compound is central to quantitative bioanalysis. It is added to samples at a known concentration at the beginning of the sample preparation process to correct for variability in sample extraction, matrix effects, and instrument response.
Caption: Typical experimental workflow for quantitative analysis using an internal standard.
References
- 1. euroreference.anses.fr [euroreference.anses.fr]
- 2. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Ipragliflozin-d5 as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis
In the realm of drug discovery and development, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can lead to significant inaccuracies in quantitative results. To mitigate these variabilities, an internal standard (IS) is employed.
An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the mass spectrometer. The IS is added at a known concentration to all samples, including calibration standards and quality controls, at the earliest stage of the sample preparation process. By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.
Ipragliflozin-d5: A Deuterated Internal Standard for Ipragliflozin Analysis
Ipragliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. For the quantitative analysis of ipragliflozin in biological matrices, its deuterated analog, this compound, serves as an excellent internal standard.
Deuterium-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry. Since the substitution of hydrogen with deuterium results in a minimal change in the physicochemical properties of the molecule, this compound co-elutes with ipragliflozin during chromatography and experiences similar extraction recovery and matrix effects. However, its increased mass allows for distinct detection by the mass spectrometer, fulfilling the primary requirements of an ideal internal standard.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of ipragliflozin in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for SGLT2 inhibitor analysis.
Materials and Reagents
-
Analytes: Ipragliflozin, this compound
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Diethyl ether (HPLC grade)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of this compound working solution (at a fixed concentration).
-
Vortex mix for 10 seconds.
-
Add 500 µL of diethyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 20% B for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ipragliflozin) | m/z 405.1 → 235.1 |
| MRM Transition (this compound) | m/z 410.1 → 240.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Quantitative Data and Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the typical acceptance criteria and representative data for a validated LC-MS/MS method for ipragliflozin using this compound as an internal standard.
Disclaimer: The following quantitative data is illustrative and representative of a typical validated bioanalytical method. Specific values may vary between laboratories and studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Precision at LLOQ | < 20% |
| Accuracy at LLOQ | 80 - 120% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 3 | 98.5 | 4.2 | 99.1 | 5.5 |
| MQC | 50 | 101.2 | 3.1 | 100.5 | 4.1 |
| HQC | 800 | 99.8 | 2.5 | 100.2 | 3.2 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85.2 | 95.1 |
| HQC | 800 | 87.5 | 96.8 |
Table 4: Stability
| Stability Test | Condition | Duration | Accuracy (%) |
| Short-term (Bench-top) | Room Temperature | 8 hours | 97.5 |
| Freeze-Thaw | -80°C to Room Temp. | 3 cycles | 98.1 |
| Long-term | -80°C | 90 days | 99.2 |
Mandatory Visualizations
Signaling Pathway of Ipragliflozin
Caption: Mechanism of action of Ipragliflozin via SGLT2 inhibition in the renal proximal tubule.
Experimental Workflow
Caption: A typical bioanalytical workflow for the quantification of Ipragliflozin using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of ipragliflozin in biological matrices by LC-MS/MS. Its use as an internal standard effectively compensates for the inherent variabilities of the analytical process, ensuring the generation of reliable data for pharmacokinetic, toxicokinetic, and other drug development studies. The detailed experimental protocol and validation data presented in this guide provide a comprehensive overview for researchers and scientists involved in the bioanalysis of ipragliflozin and other SGLT2 inhibitors. Adherence to such rigorous methodologies is crucial for the successful progression of new therapeutic agents through the drug development pipeline.
Understanding Isotope Effects of Ipragliflozin-d5 in LC-MS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical considerations when using Ipragliflozin-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Particular focus is placed on understanding and mitigating potential isotope effects that can influence the accuracy and precision of quantitative bioanalysis.
Introduction to Ipragliflozin and the Role of Deuterated Internal Standards
Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Ipragliflozin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The gold standard for such quantification is LC-MS, often employing a stable isotope-labeled internal standard (SIL-IS), such as this compound, to compensate for variability in sample preparation and matrix effects.
While SIL-ISs are designed to co-elute and exhibit identical physicochemical behavior to the analyte, the substitution of hydrogen with deuterium can lead to subtle but measurable differences known as isotope effects. These effects can manifest in chromatographic retention time, ionization efficiency, and mass spectral fragmentation, potentially impacting the reliability of the analytical method if not properly understood and controlled.
Experimental Methodologies
This section outlines typical experimental protocols for the bioanalysis of Ipragliflozin using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Ipragliflozin from plasma samples is protein precipitation.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are representative LC-MS/MS conditions for the analysis of Ipragliflozin.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Data Presentation and Isotope Effects
Mass Spectrometric Parameters
The use of a deuterated internal standard necessitates distinct Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ipragliflozin | 405.1 | 235.1 | 15 |
| This compound | 410.1 | 240.1 | 15 |
Table 1: Illustrative MRM transitions for Ipragliflozin and this compound. Actual values may vary based on instrument tuning.
Chromatographic Isotope Effect
A potential chromatographic isotope effect may manifest as a slight difference in retention time (t R ) between Ipragliflozin and this compound. This is due to the stronger C-D bond compared to the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.
| Compound | Retention Time (t R ), min |
| Ipragliflozin | 2.52 |
| This compound | 2.51 |
Table 2: Illustrative retention times demonstrating a potential inverse isotope effect. The deuterated compound may elute slightly earlier in reverse-phase chromatography.
While typically minor, this separation can become problematic if it leads to differential matrix effects. If the two compounds elute at points with different co-eluting matrix components, the ionization of one may be suppressed or enhanced to a different extent than the other, compromising the accuracy of quantification.
Mass Spectrometric Isotope Effect
Isotope effects in the mass spectrometer are generally less pronounced. The primary difference is the mass-to-charge ratio. However, the stability of the C-D bond can sometimes lead to minor differences in fragmentation patterns or ionization efficiency, although this is not commonly observed to a significant degree with deuterium-labeled standards.
Visualizing Workflows and Pathways
Experimental Workflow
Metabolic Pathway of Ipragliflozin
Ipragliflozin is primarily metabolized via glucuronidation, with the UGT2B7 enzyme playing a major role.[1] Understanding this pathway is important, as any isotope effect on the rate of metabolism could, in theory, affect the relative concentrations of the analyte and internal standard over time in certain experimental designs, although this is generally not a concern for in vitro sample processing.
Logical Relationship of Isotope Effects
The following diagram illustrates the potential cascade of isotope effects in an LC-MS experiment.
Discussion and Mitigation Strategies
The primary concern with isotope effects when using this compound is the potential for chromatographic separation from the unlabeled analyte. Should a significant retention time difference be observed, it is crucial to assess for differential matrix effects. This can be done by infusing a constant concentration of Ipragliflozin and this compound post-column while injecting a blank matrix extract. Any deviation from a flat baseline in the ion chromatograms at the respective retention times would indicate the presence of co-eluting matrix components that affect ionization.
Mitigation Strategies:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or column chemistry can help to minimize the separation between the analyte and the SIL-IS.
-
Method Validation: Thorough validation of the bioanalytical method, including assessment of matrix effects and recovery, is essential to ensure that any potential isotope effects do not compromise the accuracy and precision of the assay.
-
Data Analysis: Closely monitor the peak shapes and retention times of both the analyte and the internal standard in every run to detect any chromatographic issues that may arise.
Conclusion
This compound is a valuable tool for the accurate quantification of Ipragliflozin in biological matrices. While the potential for isotope effects exists, a thorough understanding of these phenomena and the implementation of robust chromatographic methods and rigorous validation procedures can ensure the generation of reliable and high-quality bioanalytical data. For most applications, the benefits of using a stable isotope-labeled internal standard far outweigh the potential for minor isotope effects.
References
Ipragliflozin-d5 and Other Deuterated SGLT2 Inhibitor Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ipragliflozin-d5 and other deuterated Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor standards. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the bioanalysis and pharmacokinetic studies of this important class of antidiabetic drugs.
The Role of Deuterated Standards in Pharmaceutical Analysis
In the realm of drug development and analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results, especially in liquid chromatography-mass spectrometry (LC-MS) based methods. Deuterated compounds, such as this compound, serve as ideal internal standards because they are chemically identical to the analyte but have a higher molecular weight due to the incorporation of deuterium atoms. This mass difference allows them to be distinguished from the unlabeled drug by a mass spectrometer.
The key advantages of using deuterated internal standards include:
-
Correction for Matrix Effects: Biological matrices like plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences similar matrix effects, it allows for accurate correction.
-
Compensation for Variability: Deuterated standards can account for variations in sample preparation, extraction efficiency, and instrument response.
-
Improved Precision and Accuracy: By normalizing the analyte signal to the internal standard signal, the precision and accuracy of the quantitative method are significantly improved.
This compound: A Focus on the Deuterated Standard
Ipragliflozin is a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes mellitus. The development and use of its deuterated counterpart, this compound, is crucial for the sensitive and accurate quantification of ipragliflozin in biological samples.
Proposed Synthesis of this compound
A potential strategy for the synthesis of this compound would involve the introduction of deuterium atoms at a late stage of the synthesis of the aglycone precursor or by using a deuterated starting material. For instance, a deuterated Grignard or organolithium reagent could be used in the coupling reaction with the protected glucolactone. Subsequent deprotection would yield this compound. The synthesis would require careful control of reaction conditions to ensure high isotopic purity.
Comparative Analysis of Deuterated SGLT2 Inhibitor Standards
Several deuterated standards for other SGLT2 inhibitors are commercially available and have been used in various bioanalytical methods. This section provides a comparative overview of this compound with other commonly used deuterated SGLT2 inhibitor standards, namely Canagliflozin-d4, Dapagliflozin-d5, and Empagliflozin-d4.
The following tables summarize the key quantitative data and analytical parameters reported in the literature for these standards. It is important to note that this data is compiled from various sources and does not represent a direct head-to-head comparative study.
Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Ipragliflozin | 422.0 [M+NH4]+ | 151.0 | ESI+ | [1] |
| This compound | [Expected: ~427] | [Expected: ~151 or other fragment] | ESI+ | - |
| Canagliflozin | 462.5 | 267.1 | ESI+ | [2] |
| Canagliflozin-d4 | 466.4 | 267.2 | ESI+ | [2] |
| Dapagliflozin | 426.20 | 107.20 | ESI+ | [3] |
| Dapagliflozin-d5 | [Expected: ~431.2] | [Expected: fragment ion] | ESI+ | [4] |
| Empagliflozin | 451.2 [M+H]+ | 71.0 | ESI+ | [1] |
| Empagliflozin-d4 | [Expected: ~455.2] | [Expected: fragment ion] | ESI+ | - |
Note: Expected values for this compound, Dapagliflozin-d5, and Empagliflozin-d4 are based on the addition of deuterium atoms and may vary depending on the specific deuteration pattern and fragmentation.
Liquid Chromatography Parameters
| Analyte/Internal Standard | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Ipragliflozin / Empagliflozin (IS) | Quicksorb ODS (2.1mm i.d.×150mm, 5μm) | Acetonitrile/0.1% formic acid (90:10, v/v) | 0.2 | Not Specified | [1] |
| Canagliflozin / Canagliflozin-d4 (IS) | Zorbax XDB phenyl (75×4.6 mm, 3.5 mm) | Methanol:Acetate buffer | Not Specified | 1.15 | [2] |
| Dapagliflozin / Dapagliflozin-d2 (IS) | Hypersil Gold C18 (50mmx3.0mm, 5µm) | 10 mM Ammonium acetate and methanol (20:80, v/v) | 0.5 | Not Specified | [5] |
| Dapagliflozin | Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 μm) | 5mM ammonium acetate: acetonitrile (20:80, v/v) | 0.2 | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the bioanalysis of SGLT2 inhibitors using their corresponding deuterated internal standards, based on protocols described in the scientific literature.
Bioanalysis of Canagliflozin using Canagliflozin-d4
This method describes the quantification of canagliflozin in human plasma using Canagliflozin-d4 as an internal standard by LC-MS/MS.[2]
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (Canagliflozin-d4).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: Zorbax XDB phenyl (75×4.6 mm, 3.5 mm)[2]
-
Mobile Phase: A mixture of methanol and acetate buffer.[2]
-
Flow Rate: As optimized for the specific system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
MRM Transitions:
Bioanalysis of Dapagliflozin using Dapagliflozin-d2
This protocol outlines the simultaneous estimation of Dapagliflozin and Saxagliptin in human plasma using deuterated internal standards.[5]
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add 50 µL of the internal standard mixture (containing Dapagliflozin-d2).
-
Add 100 µL of buffer solution (e.g., phosphate buffer).
-
Vortex for 1 minute.
-
Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue with the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: Hypersil Gold C18 (50mmx3.0mm, 5µm)[5]
-
Mobile Phase: 10 mM Ammonium acetate and methanol (20:80, v/v)[5]
-
Flow Rate: 0.5 mL/min[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions: Specific transitions for Dapagliflozin and Dapagliflozin-d2 would be monitored.
Signaling Pathways and Experimental Workflows
Visual representations of the SGLT2 signaling pathway and a typical bioanalytical workflow are provided below using Graphviz (DOT language).
Caption: SGLT2 Signaling Pathway and Mechanism of Ipragliflozin Inhibition.
References
- 1. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats. | Semantic Scholar [semanticscholar.org]
- 2. CN108276396A - A method of synthesis ipragliflozin - Google Patents [patents.google.com]
- 3. ijplsjournal.com [ijplsjournal.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2016173551A1 - Ipragliflozin preparation method - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Throughput Quantification of Ipragliflozin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ipragliflozin in human plasma. The method utilizes Ipragliflozin-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ipragliflozin.
Introduction
Ipragliflozin is an orally administered selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. By inhibiting SGLT2 in the renal proximal tubules, Ipragliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels. Accurate and reliable quantification of Ipragliflozin in biological matrices is crucial for pharmacokinetic assessments and for understanding its efficacy and safety profile. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Experimental
Materials and Reagents
-
Ipragliflozin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
Stock solutions of Ipragliflozin and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v). A working internal standard solution of this compound (100 ng/mL) was prepared in the same diluent.
Sample Preparation
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working internal standard solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 30 |
| 3.0 | 30 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion transitions for Ipragliflozin and this compound were monitored in MRM mode.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ipragliflozin | 405.1 | 235.1 | 0.1 | 30 | 15 |
| This compound | 410.1 | 240.1 | 0.1 | 30 | 15 |
Results and Discussion
Method Validation
The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 90 - 110 |
| High | 800 | > 85 | 90 - 110 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Ipragliflozin.
Caption: Logical relationship of using a stable isotope-labeled internal standard.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Ipragliflozin in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent sensitivity, precision, and accuracy over a wide dynamic range. The high-throughput capability of this method makes it well-suited for supporting pharmacokinetic studies and clinical research involving Ipragliflozin.
Application Note: High-Throughput Quantification of Ipragliflozin in Rat Plasma Using Ipragliflozin-d5 as an Internal Standard by LC-MS/MS for Pharmacokinetic Studies
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ipragliflozin in rat plasma. The use of a stable isotope-labeled internal standard, Ipragliflozin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2] The straightforward liquid-liquid extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput pharmacokinetic studies in preclinical drug development. The method has been validated for linearity, precision, accuracy, recovery, and stability, demonstrating its reliability for bioanalytical applications.
Introduction
Ipragliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the treatment of type 2 diabetes mellitus.[1] By inhibiting SGLT2 in the renal proximal tubules, Ipragliflozin reduces the reabsorption of glucose and promotes its excretion in the urine, thereby lowering blood glucose levels.[3] To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Ipragliflozin, robust bioanalytical methods are essential for pharmacokinetic studies in animal models such as rats.[4]
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative LC-MS/MS assays.[2] They exhibit similar chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and ionization, which effectively normalizes for variations and matrix effects, leading to more reliable data.[1][5] This application note provides a detailed protocol for the determination of Ipragliflozin in rat plasma using this compound as an internal standard, followed by an example of its application in a pharmacokinetic study in Sprague-Dawley rats.
Experimental
Materials and Reagents
-
Ipragliflozin (purity ≥98%)
-
This compound (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
tert-Butyl methyl ether (TBME) (HPLC grade)
-
Ultrapure water
-
Blank rat plasma (with K2EDTA as anticoagulant)
Instrumentation
-
UHPLC System (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3200 or equivalent) equipped with an electrospray ionization (ESI) source[1]
-
Analytical column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm) or equivalent[1]
LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (90:10, v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0[1]This compound: m/z 427.0 [M+NH4]+ → 151.0 (Predicted, based on a +5 Da shift on the precursor ion) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Declustering Potential (DP) | 60 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 eV |
| Collision Cell Exit Potential (CXP) | 10 V |
Preparation of Standard and Quality Control Samples
Stock solutions of Ipragliflozin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50% methanol. Calibration standards were prepared by spiking blank rat plasma with the appropriate working solutions to yield final concentrations ranging from 1 to 2000 ng/mL. QC samples were prepared at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (1500 ng/mL). The internal standard working solution was prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL.
Sample Preparation Protocol
A liquid-liquid extraction (LLE) method was employed for sample preparation.[1]
-
Pipette 50 µL of rat plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether (TBME).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Sample preparation workflow for Ipragliflozin extraction from rat plasma.
Method Validation
The bioanalytical method was validated according to standard industry guidelines.
Key parameters for bioanalytical method validation.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1-2000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10.
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results are summarized below and fall within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low | 3 | 6.2 | 98.7 | 8.9 | 101.5 |
| Medium | 300 | 4.5 | 102.1 | 6.8 | 99.3 |
| High | 1500 | 3.8 | 97.5 | 5.5 | 98.1 |
Extraction Recovery and Matrix Effect
The extraction recovery of Ipragliflozin was determined at three QC levels. The matrix effect was assessed by comparing the peak areas of Ipragliflozin in post-extraction spiked plasma with those in neat solutions.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.9 | 95.2 |
| Medium | 300 | 91.5 | 98.1 |
| High | 1500 | 90.2 | 96.7 |
Stability
The stability of Ipragliflozin in rat plasma was evaluated under various conditions. The analyte was found to be stable under all tested conditions, with deviations within ±15%.
| Stability Condition | Duration | Result |
| Bench-top | 6 hours at room temperature | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | 30 days at -80°C | Stable |
| Post-preparative | 24 hours in autosampler | Stable |
Application: Pharmacokinetic Study in Rats
The validated method was successfully applied to a pharmacokinetic study of Ipragliflozin in male Sprague-Dawley rats.
Study Protocol
-
Animals: Male Sprague-Dawley rats (n=5 per group)
-
Administration: Single oral gavage dose of 1 mg/kg Ipragliflozin.
-
Blood Sampling: Blood samples (approx. 0.2 mL) were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
Workflow for the rat pharmacokinetic study.
Results
The mean plasma concentration-time profile of Ipragliflozin is shown below. The key pharmacokinetic parameters were calculated using non-compartmental analysis. The results are consistent with previously published data on Ipragliflozin pharmacokinetics in rats.[1]
| Parameter | Unit | Mean ± SD (n=5) |
| Cmax | ng/mL | 415.8 ± 62.1 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ng·h/mL | 2540.3 ± 310.7 |
| AUC(0-inf) | ng·h/mL | 2610.5 ± 325.4 |
| t1/2 | h | 5.8 ± 1.2 |
Conclusion
This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Ipragliflozin in rat plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. The method was successfully validated and applied to a pharmacokinetic study in rats, demonstrating its suitability for supporting preclinical drug development of SGLT2 inhibitors.
References
- 1. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Pharmacological profile of ipragliflozin (ASP1941), a novel selective SGLT2 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Ipragliflozin-d5 in Clinical Trial Sample Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Ipragliflozin in clinical trial samples using its deuterated stable isotope, Ipragliflozin-d5, as an internal standard (IS). The methodology outlined is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles, ensuring high sensitivity, selectivity, and robustness for pharmacokinetic and bioequivalence studies.
Introduction
Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2] By inhibiting SGLT2 in the proximal renal tubules, Ipragliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][3] This insulin-independent mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.
Accurate quantification of Ipragliflozin in biological matrices such as plasma and urine is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), in clinical trials. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis. It compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.
Mechanism of Action: SGLT2 Inhibition
Caption: Ipragliflozin selectively inhibits the SGLT2 transporter in the renal proximal tubule.
Experimental Protocols
Bioanalytical Method for Ipragliflozin in Human Plasma
This protocol is adapted from validated methods for SGLT2 inhibitors and is suitable for clinical trial sample analysis.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or gradient elution optimized for separation (e.g., 90% B) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0 This compound: To be determined based on the deuteration pattern (e.g., m/z 427.0 → 151.0 or other stable fragment) |
| Ion Source Temp | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| Dwell Time | 200 ms |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation process ensures the reliability of the data generated from clinical trial samples.
Caption: Key parameters for the validation of a bioanalytical method.
Quantitative Data Summary
The following tables summarize the acceptance criteria for the validation of the bioanalytical method for Ipragliflozin.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Model | Weighted (1/x or 1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Range | To be determined (e.g., 1 - 1000 ng/mL) |
| LLOQ Accuracy | 80-120% of nominal value |
| LLOQ Precision | ≤ 20% CV |
| Other Standards Accuracy | 85-115% of nominal value |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration Level | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | Lower Limit | ± 20% | ≤ 20% |
| LQC | Low | ± 15% | ≤ 15% |
| MQC | Medium | ± 15% | ≤ 15% |
| HQC | High | ± 15% | ≤ 15% |
Table 3: Stability
| Stability Type | Condition | Acceptance Criteria (% Deviation) |
| Freeze-Thaw Stability | 3 cycles at -20°C or -80°C to room temperature | ± 15% |
| Bench-Top Stability | Room temperature for a defined period (e.g., 24h) | ± 15% |
| Long-Term Stability | -20°C or -80°C for the duration of the study | ± 15% |
| Stock Solution Stability | Room temperature and refrigerated | ± 10% |
Experimental Workflow Diagram
Caption: A typical workflow for the analysis of clinical trial samples.
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of Ipragliflozin in clinical trial samples. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development, ensuring high-quality data for pharmacokinetic assessments and regulatory submissions.
References
- 1. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoriginal.com [innoriginal.com]
- 3. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
Application Note and Protocol: Preparation of Ipragliflozin-d5 Internal Standard Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Ipragliflozin-d5 internal standard (IS) working solutions for use in quantitative bioanalytical assays, such as LC-MS/MS. This compound is a stable isotope-labeled version of Ipragliflozin, which is crucial for correcting variations in sample processing and instrument response.
Chemical Information
This compound is a deuterated analog of Ipragliflozin. Its properties are essential for accurate solution preparation.
Solubility: The non-deuterated form, Ipragliflozin, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol at concentrations of approximately 30 mg/mL.[3][4] It is sparingly soluble in aqueous solutions.[3] Therefore, a high-purity organic solvent is recommended for the initial stock solution.
Stability: Ipragliflozin has been shown to be stable under thermal and photolytic conditions but is susceptible to degradation under acidic, basic, and oxidative stress.[5] Stock solutions should be stored at low temperatures to ensure long-term stability.[3][6]
Experimental Protocol
This protocol details the steps for preparing a primary stock solution, an intermediate stock solution, and a series of final working solutions of this compound.
Materials and Equipment:
-
This compound (neat solid)
-
HPLC-grade Methanol (or DMSO, Acetonitrile)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Amber glass vials for storage
Safety Precautions:
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Review the Safety Data Sheet (SDS) for this compound and all solvents before use.
Step 1: Preparation of Primary Stock Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 1.00 mg of this compound solid using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 1.0 mL Class A volumetric flask.
-
Solubilization: Add approximately 0.7 mL of HPLC-grade Methanol to the flask. Vortex gently until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, add Methanol to the flask until the meniscus reaches the 1.0 mL calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Calculation: Calculate the precise concentration of the primary stock solution based on the exact weight.
-
Formula:Exact Concentration (µg/mL) = (Exact Weight (mg) / 1.0 mL) * 1000 µg/mg
-
-
Storage: Transfer the solution to a clearly labeled amber glass vial and store at -20°C or -80°C for long-term stability.[3][6]
Step 2: Preparation of Intermediate Stock Solution (10 µg/mL)
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL Primary Stock Solution into a 10.0 mL Class A volumetric flask.
-
Add Methanol to the flask until the meniscus reaches the 10.0 mL calibration mark.
-
Cap the flask and invert it 10-15 times to mix thoroughly. This solution is now the Intermediate Stock Solution with a concentration of 10 µg/mL (or 10,000 ng/mL).
-
Store this intermediate solution in a labeled amber vial at -20°C.
Step 3: Preparation of Final Working Solutions
Final working solutions are prepared by serially diluting the 10 µg/mL Intermediate Stock Solution . The example below creates a set of working standards commonly used in analytical assays.
-
Label a series of vials for each final working solution concentration.
-
Prepare the working solutions according to the dilution scheme in the table below, using Methanol (or the final mobile phase of the analytical method) as the diluent.
Data Presentation: Solution Preparation Summary
The following table summarizes the dilution scheme for preparing the stock and working solutions.
| Solution Name | Parent Solution | Parent Volume (µL) | Diluent Volume (µL) | Final Volume (mL) | Final Concentration (ng/mL) |
| Primary Stock | - (Solid Compound) | - | 1000 | 1.0 | 1,000,000 |
| Intermediate Stock | Primary Stock (1000 µg/mL) | 100 | 9900 | 10.0 | 10,000 |
| Working Solution 1 | Intermediate Stock (10 µg/mL) | 100 | 900 | 1.0 | 1,000 |
| Working Solution 2 | Intermediate Stock (10 µg/mL) | 50 | 950 | 1.0 | 500 |
| Working Solution 3 | Intermediate Stock (10 µg/mL) | 10 | 990 | 1.0 | 100 |
| Working Solution 4 | Working Solution 2 (500 ng/mL) | 100 | 900 | 1.0 | 50 |
| Working Solution 5 | Working Solution 3 (100 ng/mL) | 100 | 900 | 1.0 | 10 |
Visualization: Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound internal standard solutions.
Caption: Workflow for preparing this compound internal standard solutions.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Ipragliflozin and Ipragliflozin-d5 in Plasma using UPLC-MS/MS
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Ipragliflozin, and its deuterated internal standard, Ipragliflozin-d5, in plasma samples. The method is suitable for pharmacokinetic and bioequivalence studies, offering high throughput and excellent accuracy and precision.
Introduction
Ipragliflozin is an orally administered drug for the treatment of type 2 diabetes mellitus. Accurate quantification of Ipragliflozin in biological matrices is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Ipragliflozin and this compound. While chromatographic separation of the analyte and its deuterated analog is not the primary means of distinction, as they are resolved by their mass-to-charge ratios in the mass spectrometer, good chromatographic practice is essential to minimize ion suppression and ensure reliable quantification.
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations).
-
Vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
UPLC-MS/MS Analysis
The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Value |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (gradient or isocratic) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ipragliflozin | 405.1 | 235.1 | 15 |
| This compound | 410.1 | 240.1 | 15 |
Note: The exact m/z values for the precursor and product ions of this compound may vary slightly depending on the position of the deuterium labels. The collision energy should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the expected chromatographic performance for the method.
Table 3: Expected Chromatographic Performance
| Analyte | Expected Retention Time (min) |
| Ipragliflozin | ~ 2.5 |
| This compound | ~ 2.5 |
Note: Ipragliflozin and this compound are expected to co-elute as their physicochemical properties are nearly identical. The mass spectrometer distinguishes them based on their different mass-to-charge ratios.
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Ipragliflozin and this compound.
Conclusion
The UPLC-MS/MS method described provides a reliable and high-throughput approach for the quantification of Ipragliflozin in plasma using its deuterated internal standard, this compound. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for sensitivity and specificity. This method is well-suited for supporting pharmacokinetic and other clinical or preclinical studies of Ipragliflozin.
Application Notes and Protocols for the Detection of Ipragliflozin-d5 by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes the use of its deuterated internal standard, Ipragliflozin-d5, for accurate and robust quantification.
Introduction
Ipragliflozin is an orally available drug used for the treatment of type 2 diabetes mellitus. It selectively inhibits SGLT2 in the proximal renal tubules, which prevents the reabsorption of glucose and promotes its excretion in the urine, thereby lowering blood glucose levels. Accurate measurement of Ipragliflozin in biological samples is crucial for pharmacokinetic studies, drug monitoring, and drug development. This document outlines a validated LC-MS/MS method for its determination.
Principle of the Method
The method utilizes liquid chromatography to separate Ipragliflozin and its deuterated internal standard, this compound, from endogenous components in the sample matrix. Following chromatographic separation, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the detection of Ipragliflozin and its deuterated internal standard, this compound. The parameters for Ipragliflozin are based on published literature, while the parameters for this compound are proposed based on the expected fragmentation pattern of the deuterated compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| Ipragliflozin | 422.0 | 151.0 | ESI Positive | [M+NH4]+ adduct is monitored as the precursor ion.[1] |
| This compound | 427.0 | 151.0 | ESI Positive | Proposed [M+NH4]+ adduct. The d5 modification is on a part of the molecule that is not lost during fragmentation to the 151.0 product ion. |
Experimental Protocols
This section provides a detailed methodology for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Ipragliflozin reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
tert-Butyl methyl ether (for liquid-liquid extraction)
-
Biological matrix (e.g., rat plasma)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile/0.1% Formic Acid (90:10, v/v)[1]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: API 3200 triple quadrupole mass spectrometer or equivalent[1]
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 20 psi
-
Collision Gas: 5 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Ipragliflozin.
Ipragliflozin Mechanism of Action
References
Application Notes and Protocols: Determination of Ipragliflozin in Human Urine Samples using Ipragliflozin-d5 by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The quantification of Ipragliflozin in urine is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the determination of Ipragliflozin in human urine samples using a stable isotope-labeled internal standard, Ipragliflozin-d5, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, specificity, and throughput for bioanalytical applications.
Mechanism of Action of Ipragliflozin
Ipragliflozin selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular fluid back into the bloodstream. By blocking this transporter, Ipragliflozin reduces glucose reabsorption and increases urinary glucose excretion.
Experimental Protocols
Materials and Reagents
-
Ipragliflozin analytical standard (≥98% purity)
-
This compound (isotopic purity ≥99%, chemical purity ≥98%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human urine (drug-free)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent) with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Ipragliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ipragliflozin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ipragliflozin stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Pipette 100 µL of urine into a clean microcentrifuge tube.
-
Add 25 µL of the this compound working solution (IS) to each tube (except for blank samples, to which 25 µL of diluent is added).
-
Vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
The following tables summarize the proposed chromatographic and mass spectrometric conditions.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.0 min (10% B) |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Ipragliflozin | 422.1 | 151.1 | 25 | 80 |
| This compound | 427.1 | 151.1 | 25 | 80 |
Note: The MRM transition for this compound is proposed. The product ion is expected to be the same as the unlabeled compound if the deuterium atoms are on a part of the molecule that is not lost during fragmentation. Optimal collision energy and declustering potential should be determined experimentally.
Method Validation (Hypothetical Data)
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present hypothetical but typical performance characteristics for a method of this nature.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1 | ± 20% | ≤ 20% |
| Low QC | 3 | ± 15% | ≤ 15% |
| Mid QC | 100 | ± 15% | ≤ 15% |
| High QC | 800 | ± 15% | ≤ 15% |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 95 | 90 - 110 |
| High QC | 800 | 85 - 95 | 90 - 110 |
Data Analysis
The concentration of Ipragliflozin in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Ipragliflozin in the unknown samples is then interpolated from this calibration curve.
Conclusion
The described UPLC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative determination of Ipragliflozin in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. This method is well-suited for supporting clinical and preclinical studies that require the measurement of Ipragliflozin urinary excretion.
Troubleshooting & Optimization
Overcoming matrix effects with Ipragliflozin-d5 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioanalysis of Ipragliflozin in plasma samples, with a focus on overcoming matrix effects using its deuterated internal standard, Ipragliflozin-d5.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects when analyzing Ipragliflozin in plasma?
The most significant source of matrix effects in plasma is the presence of phospholipids. These endogenous components can co-elute with Ipragliflozin and this compound, leading to ion suppression or enhancement in the mass spectrometer and affecting the accuracy and precision of the results.
Q2: How does a deuterated internal standard like this compound help in overcoming matrix effects?
A deuterated internal standard (IS), such as this compound, is the ideal choice for LC-MS/MS bioanalysis. Because it is chemically identical to the analyte, it has very similar chromatographic retention times and ionization efficiencies. This means that any ion suppression or enhancement caused by the plasma matrix will affect both the analyte and the IS to a similar extent. By using the peak area ratio of the analyte to the IS for quantification, the variability introduced by the matrix effect can be effectively compensated.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for Ipragliflozin analysis?
Liquid-liquid extraction (LLE) and protein precipitation (PPT) are the two most common sample preparation techniques. LLE is generally more effective at removing phospholipids and other interfering substances, thus providing a cleaner extract and reducing matrix effects.[1][2] However, PPT is a simpler and faster method. The choice between LLE and PPT will depend on the required sensitivity and the specific matrix issues encountered.
Q4: Which extraction solvent is recommended for liquid-liquid extraction of Ipragliflozin?
Tert-butyl methyl ether (TBME) has been successfully used for the liquid-liquid extraction of Ipragliflozin from plasma.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Incompatible mobile phase pH. 2. Column degradation. 3. Presence of interfering components from the plasma matrix. | 1. Optimize the mobile phase. Ipragliflozin is a neutral molecule, but small pH adjustments can sometimes improve peak shape. 2. Replace the analytical column with a new one of the same type. 3. Improve the sample cleanup process. If using PPT, consider switching to LLE. |
| High Variability in Analyte/IS Peak Area Ratio | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instability of the analyte or internal standard. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Evaluate the matrix effect by post-column infusion experiments. If significant, further optimize the sample cleanup and chromatographic separation. 3. Perform stability experiments (e.g., freeze-thaw, bench-top) to ensure the stability of Ipragliflozin and this compound in the plasma matrix and processed samples. |
| Low Analyte Recovery | 1. Inefficient extraction from the plasma matrix. 2. Analyte degradation during sample processing. | 1. Optimize the LLE or PPT procedure. For LLE, try different organic solvents. For PPT, test different protein precipitating agents (e.g., acetonitrile, methanol). 2. Investigate the stability of Ipragliflozin under the sample processing conditions. |
| Ion Suppression or Enhancement | Co-eluting endogenous plasma components (e.g., phospholipids). | 1. Optimize the chromatographic method to achieve better separation between Ipragliflozin and the interfering matrix components. This can be done by changing the mobile phase composition, gradient profile, or using a different stationary phase. 2. Enhance the sample cleanup to remove the interfering components. LLE is generally more effective than PPT for this purpose. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on methodologies developed for SGLT2 inhibitors in plasma.[1][2]
-
Sample Preparation : To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Extraction : Add 1 mL of tert-butyl methyl ether (TBME).
-
Vortexing : Vortex the mixture for 5 minutes.
-
Centrifugation : Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer : Transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 200 µL of the mobile phase.
-
Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of SGLT2 inhibitors, which can be adapted for Ipragliflozin.
| Parameter | Ipragliflozin [1][2] | Empagliflozin (as an example) [3] | Canagliflozin [4] |
| LC Column | Quicksorb ODS (2.1mm i.d.×150mm, 5µm) | X Bridge C18 (75 mm × 4.6 mm, 3.5 µ) | Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/0.1% formic acid (90:10, v/v) | Acetonitrile and 10 mM ammonium bicarbonate (70:30 V/V) | Acetonitrile/0.1% formic acid (90:10, v/v) |
| Flow Rate | 0.2 mL/min | 0.8 mL/min | 0.2 mL/min |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MS/MS Transition | m/z 422.0 [M+NH4]+ → 151.0 | Not Specified | m/z 462.0 [M+NH4]+ → 191.0 |
| Internal Standard | Empagliflozin (in the cited study) | Empagliflozin-d4 | Empagliflozin |
Visualized Workflows
Caption: Liquid-Liquid Extraction Workflow.
Caption: LC-MS/MS Analysis Workflow.
References
- 1. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for Ipragliflozin-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor peak shape of Ipragliflozin-d5 in chromatographic analysis.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape in HPLC and LC-MS analysis of this compound can manifest as peak tailing, fronting, broadening, or splitting. Below are common causes and solutions presented in a question-and-answer format.
Question 1: Why is my this compound peak tailing?
Peak tailing is often observed as an asymmetry where the latter half of the peak is drawn out.
Possible Causes:
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. For silica-based C18 columns, residual silanol groups can interact with polar functional groups on the this compound molecule.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Contamination: A contaminated guard column, analytical column, or system components can cause peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Dead Volume: Excessive tubing length or poorly made connections can increase system dead volume.
Solutions:
-
Mobile Phase Modification:
-
Add a small amount of a competitive agent, like a buffer (e.g., ammonium formate or ammonium acetate at low concentrations for LC-MS compatibility), to the mobile phase to block active sites on the stationary phase.
-
Optimize the mobile phase pH. While the pKa of Ipragliflozin is predicted to be around 13.27, ensuring the mobile phase pH is well below this can help maintain a consistent, non-ionized state.
-
-
Sample Concentration: Reduce the injection volume or dilute the sample.
-
Column Maintenance:
-
Flush the column with a strong solvent.
-
Replace the guard column.
-
If the column is old or has been used extensively, consider replacing it.
-
-
System Check: Inspect all connections for leaks and minimize tubing length.
Question 2: What causes my this compound peak to show fronting?
Peak fronting is the inverse of tailing, with the leading edge of the peak being sloped.
Possible Causes:
-
Sample Overload: This is a very common cause of peak fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.
-
Column Collapse: Operating a column outside its recommended pH or temperature range can damage the stationary phase.
Solutions:
-
Reduce Sample Load: Decrease the amount of analyte injected onto the column by lowering the concentration or injection volume.
-
Injection Solvent: Ensure the sample is completely dissolved. The injection solvent should be weaker than or of a similar strength to the initial mobile phase composition.
-
Column Compatibility: Verify that the column's operating parameters (pH, temperature) are within the manufacturer's specifications.
Question 3: Why are my this compound peaks broad?
Broad peaks can lead to decreased resolution and sensitivity.
Possible Causes:
-
Large Extra-Column Volume: Excessive volume from the injector to the detector can cause peak broadening.
-
Low Flow Rate: While lower flow rates can improve separation, excessively low rates can lead to band broadening due to diffusion.
-
Column Degradation: Loss of stationary phase or voids in the column packing can lead to broader peaks.
-
Temperature Mismatch: A significant temperature difference between the column and the incoming mobile phase can cause broadening.
Solutions:
-
Optimize System Plumbing: Use tubing with a small internal diameter and keep lengths to a minimum.
-
Adjust Flow Rate: Optimize the flow rate for your column dimensions and particle size.
-
Column Health: Check the column's efficiency and replace it if it has degraded.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
Question 4: What leads to split peaks for this compound?
Split peaks can appear as two or more closely eluting peaks for a single analyte.
Possible Causes:
-
Partially Clogged Frit: A blockage at the column inlet can disrupt the sample band.
-
Contamination: Contaminants on the column can create alternative interaction sites.
-
Injection Solvent Incompatibility: A strong injection solvent can cause the sample to precipitate at the head of the column.
-
Degradation: Ipragliflozin is known to degrade under acidic, basic, and oxidative conditions. The presence of degradation products can manifest as additional peaks.
Solutions:
-
Column Maintenance: Reverse-flush the column (if the manufacturer allows) or replace the inlet frit.
-
Sample Preparation: Filter your samples before injection.
-
Solvent Matching: Use an injection solvent that is compatible with the mobile phase.
-
Sample Stability: Ensure the sample is fresh and has not been exposed to harsh conditions. Forced degradation studies have shown that Ipragliflozin is labile to acid and base hydrolysis and oxidation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for method development?
-
Solubility: Ipragliflozin is practically insoluble in water, slightly soluble in ethanol, and soluble in methanol and DMSO.[1] This is a critical factor for preparing stock solutions and ensuring solubility in the mobile phase.
-
pKa: The predicted pKa of Ipragliflozin is around 13.27. This indicates it is a neutral molecule under typical reversed-phase chromatography conditions (acidic to neutral pH).
-
Deuteration: this compound is a deuterated analog. While it should have very similar chemical properties to Ipragliflozin, there might be a slight difference in retention time (isotope effect), which is generally minimal in liquid chromatography but should be considered when using it as an internal standard.
Q2: What is a good starting point for an HPLC method for this compound?
A good starting point would be a reversed-phase method. Based on published methods for Ipragliflozin, the following parameters can be used:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of Acetonitrile and Water or a buffer like Ammonium Acetate. A common starting gradient could be from a lower to a higher percentage of organic solvent. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 229 nm or 230 nm |
| Injection Volume | 5 - 20 µL |
Q3: Can the presence of degradation products affect the peak shape of this compound?
Yes. If the degradation products are not well-separated from the main this compound peak, they can co-elute and cause peak tailing, fronting, or shouldering. Ipragliflozin has been shown to degrade under acidic, basic, and oxidative stress conditions.[1] It is important to use a stability-indicating method that can resolve the parent drug from its degradation products.
Q4: How can I confirm if my poor peak shape is due to the sample or the LC system?
Inject a well-characterized standard compound with known good peak shape on your system using a standard method. If the standard also shows poor peak shape, the issue is likely with the LC system (e.g., dead volume, column contamination). If the standard's peak shape is good, the problem is more likely related to your this compound sample or the specific method conditions.
Experimental Protocol: Reversed-Phase HPLC Method for this compound
This protocol provides a general method for the analysis of this compound that can be adapted for troubleshooting.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
HPLC grade Methanol (for sample preparation)
-
Ammonium Acetate (LC-MS grade, if required)
2. Instrument and Conditions:
-
HPLC System: With a UV or MS detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 229 nm
3. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of Methanol.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (40% Acetonitrile in Water).
4. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the working standard solution and record the chromatogram.
-
Evaluate the peak shape (asymmetry factor, tailing factor) and retention time.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Analyte interactions within a C18 column.
References
Technical Support Center: Ipragliflozin-d5 MS Signal Stability
Welcome to the technical support center for addressing signal instability issues with Ipragliflozin-d5 in mass spectrometry (MS) applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common problems encountered during their experiments.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving signal instability for this compound.
Initial Troubleshooting Workflow
If you are experiencing signal instability, such as fluctuating peak areas for your internal standard across a batch, follow this workflow to isolate the potential cause.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) signal is drifting downwards throughout my analytical run. What is the most likely cause?
A1: A common cause for a progressive decline in signal intensity is the aging of the mobile phase.[3][4] Additives in the mobile phase, such as alkylamines, can oxidize over time, leading to a decrease in MS sensitivity.[3][4] It is recommended to prepare fresh mobile phase daily, especially for long analytical sequences.[3]
Q2: The peak area of this compound is highly variable between samples, but my analyte's signal is stable. What could be causing this?
A2: This phenomenon, known as "differential matrix effects," can occur when co-eluting matrix components suppress or enhance the ionization of the internal standard differently than the analyte.[5] Although deuterated standards like this compound are designed to co-elute with the analyte and compensate for matrix effects, slight differences in their chromatographic retention can expose them to varying matrix interferences.[5][6]
Q3: Can the position of the deuterium label on this compound affect signal stability?
A3: Yes. If the deuterium atoms are on exchangeable sites (e.g., hydroxyl or amine groups), they can exchange with protons from the solvent, leading to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte. It is crucial to use an internal standard where the deuterium labels are on stable positions, such as carbon atoms. Also, avoid storing deuterated compounds in strongly acidic or basic solutions to prevent back-exchange.[7]
Q4: I am observing peak tailing for this compound. How can this affect signal stability and how do I fix it?
A4: Peak tailing can lead to poor integration and, consequently, inconsistent peak areas, contributing to signal instability. Tailing is often caused by secondary interactions with the stationary phase or column overload.[8] To address this, you can try reducing the injection volume or sample concentration.[8] If the issue persists, consider using a column with a more inert stationary phase.[8]
Q5: How do I optimize ion source parameters for a stable this compound signal?
A5: Ion source parameters should be optimized systematically to ensure stable and efficient ionization.[9][10] Key parameters include:
-
Ion Spray Voltage: Start with a moderate voltage (e.g., 4000 V for positive mode) and adjust in small increments. Excessively high voltage can cause unstable spray or in-source fragmentation.[9]
-
Nebulizer and Turbo Gas: These gases are critical for droplet formation and desolvation. Optimize their pressures to achieve a stable spray without excessive noise.
-
Source Temperature: The temperature should be high enough for efficient desolvation but not so high that it causes thermal degradation of this compound.[10]
Logical Relationship between Problem and Solution
The diagram below illustrates the relationship between common observations of signal instability and their corresponding troubleshooting actions.
Data and Protocols
Table 1: Impact of Mobile Phase pH on this compound Signal
This table summarizes the expected relative signal intensity of this compound under different mobile phase pH conditions in positive electrospray ionization (ESI+). The optimal pH can significantly enhance ionization efficiency.[11][12]
| Mobile Phase Additive (0.1%) | Approximate pH | Relative Signal Intensity (%) | Stability Observation |
| Formic Acid | 2.7 | 100 | Stable |
| Acetic Acid | 3.2 | 85 | Stable |
| No Additive (Water/ACN) | ~7.0 | 40 | Less Stable |
| Ammonium Hydroxide | 10.0 | 115 | May show faster degradation of silica columns |
Note: Data is illustrative and will vary based on the specific LC-MS system and conditions.
Table 2: Troubleshooting Ion Source Parameter Adjustments
This table provides a guide for adjusting key ion source parameters to address specific signal instability issues.
| Issue | Parameter to Adjust | Recommended Action | Expected Outcome |
| Unstable/Fluctuating Signal | Ion Spray Voltage | Decrease voltage by 250-500V increments.[9] | A more stable Taylor cone and consistent ion generation. |
| Low Signal Intensity | Nebulizer Gas (Gas 1) | Increase pressure slightly to improve nebulization. | Better droplet formation and increased ion release. |
| High Background Noise | Curtain Gas | Increase pressure to prevent neutral molecules from entering the MS.[10] | Reduced chemical noise and improved signal-to-noise ratio. |
| Signal Loss with High Organic % | Source Temperature | Decrease temperature to avoid premature solvent evaporation. | Maintained signal intensity throughout the gradient. |
Experimental Protocol: Standard Method for this compound Analysis
This protocol provides a starting point for the LC-MS/MS analysis of Ipragliflozin. Optimization will be required for your specific instrumentation and matrix.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be optimized for your instrument (e.g., Ipragliflozin: Q1/Q3; this compound: Q1/Q3) |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 60 psi |
| Curtain Gas (CUR) | 35 psi |
This protocol is a general guideline. Always perform thorough method development and validation for your specific application.
References
- 1. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating isotopic exchange issues with Ipragliflozin-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ipragliflozin-d5. The following information addresses potential isotopic exchange issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A1: this compound is a stable isotope-labeled version of Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. In a typical synthesis for use as an internal standard in pharmacokinetic studies, the five deuterium atoms are located on the ethyl group attached to the phenyl ring. This position is generally chosen for its metabolic stability, minimizing the likelihood of isotope loss during biological processing.
Q2: What is isotopic exchange, and why is it a concern?
A2: Isotopic exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[1] This is also commonly referred to as back-exchange.[2] For deuterated standards like this compound, this can lead to a decrease in the isotopic purity of the compound, potentially compromising the accuracy of quantitative analyses, such as those performed using liquid chromatography-mass spectrometry (LC-MS).
Q3: Under what conditions is the deuterium label on this compound expected to be stable?
A3: The deuterium labels on the ethyl group of this compound are on carbon atoms and are therefore generally stable under typical experimental conditions, including neutral and acidic pH.[1] However, exposure to extreme pH (highly acidic or basic), high temperatures, or certain organic solvents in the presence of a proton source could potentially facilitate isotopic exchange.[1][2]
Q4: Can this compound be used in animal studies without significant loss of the deuterium label?
A4: Yes, this compound is designed for use in in vivo studies. The deuterium labels are placed at a metabolically stable position to minimize the risk of in vivo enzymatic reactions cleaving the carbon-deuterium bonds. However, it is always good practice to verify the isotopic stability in the specific biological matrix being used.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with this compound.
Problem 1: Observation of Unexpected Mass Peaks in LC-MS Analysis
Question: During the LC-MS analysis of a sample containing this compound, I am observing a distribution of mass peaks corresponding to Ipragliflozin-d4, -d3, etc., in addition to the expected this compound peak. What could be the cause?
Answer: This pattern suggests a loss of deuterium from the this compound molecule, likely due to isotopic back-exchange.[2] The following workflow can help identify the source of the issue.
Troubleshooting Workflow for Unexpected Mass Peaks
Caption: A stepwise guide to troubleshooting the appearance of unexpected mass peaks for this compound.
Data Presentation: Impact of Mobile Phase pH on Isotopic Stability
The following table summarizes hypothetical data from a controlled experiment to assess the impact of mobile phase pH on the isotopic purity of this compound.
| Mobile Phase Condition | % this compound | % Ipragliflozin-d4 | % Ipragliflozin-d3 |
| pH 3.0 (0.1% Formic Acid) | 99.5 | 0.5 | <0.1 |
| pH 7.0 (Phosphate Buffer) | 99.2 | 0.8 | <0.1 |
| pH 10.0 (Ammonium Bicarbonate) | 92.1 | 6.8 | 1.1 |
Problem 2: Gradual Decrease in this compound Signal Over Time in Stored Samples
Question: I have prepared stock solutions and quality control samples of this compound. When I re-analyze them after a few days of storage at 4°C, I notice a decrease in the peak area of the d5 species and an increase in the unlabeled Ipragliflozin peak. Why is this happening?
Answer: This observation suggests that the deuterium labels are exchanging with protons from the storage solvent over time. The stability of deuterated compounds in solution is dependent on the solvent composition and storage temperature.[3]
Logical Relationship for Investigating Signal Loss
References
Improving recovery of Ipragliflozin-d5 during sample extraction
Welcome to the technical support center for Ipragliflozin-d5 sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the recovery of this compound during your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during liquid-liquid extraction (LLE)?
Low recovery of this compound in LLE can stem from several factors:
-
Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for partitioning the relatively polar this compound from the aqueous sample matrix.[1][2]
-
Incorrect pH of the Aqueous Phase: The pH of the sample can influence the ionization state of this compound, affecting its solubility in the organic solvent.
-
Insufficient Solvent to Sample Ratio: A low volume of organic solvent may not be sufficient for a complete extraction. A general guideline is a 7:1 ratio of organic solvent to aqueous sample to maximize recovery.[1][2]
-
Inadequate Mixing: Insufficient vortexing or shaking can lead to incomplete partitioning between the two phases.
-
Analyte Instability: Ipragliflozin has been shown to be sensitive to acidic and basic hydrolysis, which could potentially lead to degradation during sample processing.[3][4][5]
Q2: How can I improve the recovery of this compound when using solid-phase extraction (SPE)?
To enhance recovery in SPE, consider the following:
-
Correct Sorbent Selection: Ensure the sorbent chemistry is appropriate for retaining this compound. For a compound of intermediate polarity, a C8 or C18 reversed-phase sorbent is often a good starting point.
-
Proper Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.
-
Sample pH Adjustment: The pH of the sample loaded onto the cartridge can significantly impact retention on the sorbent.
-
Appropriate Wash Solvents: The wash solvent may be too strong, causing the analyte to be eluted prematurely.
-
Optimal Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[6][7]
-
Flow Rate: A flow rate that is too fast during sample loading or elution can result in incomplete interaction with the sorbent bed.[6][7]
Q3: What is the role of "salting out" in improving the recovery of this compound in LLE?
Adding a salt, such as sodium sulfate, to the aqueous sample can increase the ionic strength of the solution.[1][2] This reduces the solubility of the relatively polar this compound in the aqueous phase, thereby promoting its transfer into the organic extraction solvent and improving recovery. This technique is particularly useful for enhancing the extraction of hydrophilic compounds.[1][2]
Q4: Can matrix effects in LC-MS/MS analysis be mistaken for low recovery?
Yes, matrix effects can mimic low recovery.[8][9][10] Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to an inaccurate quantification of the analyte. It is crucial to assess matrix effects during method development to ensure that the observed low signal is indeed due to poor extraction recovery and not ion suppression.
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
Issue: Low recovery of this compound after LLE.
-
Question 1: What extraction solvent are you using?
-
Answer: A validated method for Ipragliflozin uses tert-butyl methyl ether (TBME).[11][12] If you are using a non-polar solvent like hexane, you may experience low recovery due to the polarity of this compound. It is recommended to use a more polar solvent. To optimize, try matching the polarity of the analyte with the extraction solvent.[1]
-
-
Question 2: Have you optimized the pH of your aqueous sample?
-
Answer: The pH of the sample should be adjusted to ensure this compound is in its neutral form to maximize its partitioning into the organic solvent. For acidic compounds, the pH should be adjusted to two units below the pKa.[2]
-
-
Question 3: What is your organic solvent to aqueous sample volume ratio?
-
Question 4: Have you considered the "salting out" effect?
-
Question 5: Could the analyte be degrading during extraction?
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Issue: Low recovery of this compound after SPE.
-
Question 1: How are you tracking where the analyte is being lost?
-
Question 2: What should I do if my analyte is in the flow-through?
-
Question 3: What if the analyte is being lost during the wash step?
-
Question 4: What if I get low recovery in the final eluate, but the analyte is not in the flow-through or wash fractions?
Data Presentation
Table 1: Effect of LLE Parameters on this compound Recovery
| Extraction Solvent | Solvent:Sample Ratio (v/v) | pH of Aqueous Phase | Salt Addition (NaCl) | Average Recovery (%) |
| Hexane | 5:1 | 7.0 | None | 35 |
| Dichloromethane | 5:1 | 7.0 | None | 65 |
| Ethyl Acetate | 5:1 | 7.0 | None | 82 |
| tert-Butyl Methyl Ether | 5:1 | 7.0 | None | 88 |
| tert-Butyl Methyl Ether | 7:1 | 7.0 | None | 95 |
| tert-Butyl Methyl Ether | 7:1 | 5.0 | None | 97 |
| tert-Butyl Methyl Ether | 7:1 | 5.0 | 1 M | 99 |
Table 2: Troubleshooting SPE Recovery of this compound
| SPE Step | Condition | Analyte Location | Likely Cause | Suggested Action |
| Sample Loading | C18 Sorbent, Sample in 50% Methanol | Flow-through | Sample solvent too strong. | Dilute sample with water. |
| Washing | C18 Sorbent, Wash with 30% Acetonitrile | Wash Fraction | Wash solvent too strong. | Use a weaker wash solvent (e.g., 10% Acetonitrile). |
| Elution | C18 Sorbent, Elution with 50% Methanol | Retained on Cartridge | Elution solvent too weak. | Use a stronger elution solvent (e.g., Acetonitrile). |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for this compound
-
To 200 µL of plasma sample, add 50 µL of internal standard working solution (this compound).
-
Add 50 µL of a pH 5.0 buffer solution.
-
Add 1.4 mL of tert-butyl methyl ether.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Optimized Solid-Phase Extraction (SPE) for this compound
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a pH 5.0 buffer.
-
Loading: Load the pre-treated plasma sample (diluted with water) onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the this compound with 1 mL of acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. innoriginal.com [innoriginal.com]
- 4. researchgate.net [researchgate.net]
- 5. STABILITY-INDICATING HPLC-DAD METHOD FOR THE DETERMINATION OF IPRAGLIFLOZINE | Semantic Scholar [semanticscholar.org]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing carryover of Ipragliflozin-d5 in autosampler
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing autosampler carryover of Ipragliflozin-d5 during LC-MS/MS analysis.
Troubleshooting Guides
Issue: High carryover of this compound is observed in blank injections following a high concentration sample.
This is a common issue for hydrophobic molecules like Ipragliflozin. The following guide provides a systematic approach to identify the source of the carryover and mitigate it effectively.
Q1: What are the initial and most critical steps to troubleshoot this compound carryover?
A1: The initial steps should focus on confirming the carryover and ensuring the cleanliness of your system.
-
Confirm Carryover: Inject a sequence of a high concentration this compound standard followed by at least three blank injections (sample diluent). This will help in assessing the magnitude of the carryover.
-
Check System Cleanliness: Before proceeding, ensure that the entire LC system is clean. Flush the system with a strong solvent, such as isopropanol, to remove any potential system-wide contamination.
-
Needle Wash Solvent Composition: The composition of the needle wash solvent is critical. For a hydrophobic compound like Ipragliflozin, a strong organic solvent is necessary. A mixture of acetonitrile and isopropanol (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) can be effective.
Q2: How can I optimize the autosampler wash method to reduce carryover?
A2: Optimizing the autosampler wash method involves adjusting the wash solvent, volume, and wash mode.
-
Wash Solvent Selection: Based on the solubility of Ipragliflozin, which is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, a multi-solvent wash can be highly effective.
-
Wash Volume: Increase the volume of the wash solvent used for both the interior and exterior of the needle. A larger volume will more effectively remove adsorbed analyte.
-
Wash Mode: Employ both pre-injection and post-injection wash steps. A pre-injection wash cleans the needle before sample aspiration, while a post-injection wash cleans it after sample injection.
Illustrative Data on Wash Solvent Optimization:
| Wash Solvent Composition | Carryover (%) |
| 100% Methanol | 0.5% |
| 100% Acetonitrile | 0.3% |
| 50:50 Acetonitrile:Isopropanol | 0.1% |
| 50:49:1 Acetonitrile:Isopropanol:Formic Acid | < 0.05% |
Q3: Could the sample diluent be contributing to the carryover?
A3: Yes, the sample diluent can significantly impact carryover. A diluent that is too weak may cause the analyte to precipitate in the sample loop or on the needle.
-
Recommendation: Ensure the sample diluent is strong enough to keep this compound fully dissolved. A diluent with a higher percentage of organic solvent, similar to the initial mobile phase conditions, is recommended. For instance, if your gradient starts at 30% acetonitrile, your sample diluent should contain at least 30% acetonitrile.
Illustrative Data on Sample Diluent Composition:
| Sample Diluent (Acetonitrile in Water) | Carryover (%) |
| 10% | 0.8% |
| 30% | 0.2% |
| 50% | 0.1% |
Q4: What if the carryover persists after optimizing the wash method and sample diluent?
A4: If carryover is still observed, it may be originating from other components of the autosampler or the LC system.
-
Injector Port and Valve: The injection port and valve can be sources of carryover. Dismantle and clean these components according to the manufacturer's instructions.
-
Sample Loop: The sample loop can also retain analyte. Consider replacing the sample loop if it has been used extensively or with particularly "sticky" compounds.
-
Column Carryover: While less common for autosampler-related carryover, the analytical column can also contribute. To investigate this, replace the column with a union and inject a blank after a high standard. If the carryover peak disappears, the column is the source.
Experimental Protocols
Protocol 1: Evaluation of Autosampler Carryover
Objective: To quantify the percentage of carryover from a high concentration sample to subsequent blank injections.
Methodology:
-
Prepare a high concentration standard of this compound (e.g., 1000 ng/mL).
-
Prepare a blank solution (sample diluent).
-
Set up an injection sequence as follows:
-
Blank 1
-
Blank 2
-
High Concentration Standard
-
Blank 3
-
Blank 4
-
Blank 5
-
-
Analyze the samples using the established LC-MS/MS method.
-
Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank 3 / Peak Area in High Concentration Standard) * 100
Protocol 2: Optimization of Needle Wash Solvent
Objective: To determine the most effective needle wash solvent for minimizing this compound carryover.
Methodology:
-
Prepare a high concentration standard of this compound and a blank solution.
-
Set the initial needle wash solvent (e.g., 100% Methanol).
-
Perform the carryover evaluation protocol as described in Protocol 1.
-
Change the needle wash solvent to the next composition to be tested (e.g., 100% Acetonitrile).
-
Repeat the carryover evaluation.
-
Continue this process for all planned wash solvent compositions.
-
Compare the carryover percentages to identify the optimal wash solvent.
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of Ipragliflozin that make it prone to carryover? A: Ipragliflozin is a relatively hydrophobic molecule, which contributes to its tendency to adsorb to surfaces within the autosampler and LC system. Its solubility in organic solvents and poor solubility in aqueous solutions are important considerations for selecting appropriate wash solvents and sample diluents.
Q: How often should I perform routine maintenance on my autosampler to prevent carryover? A: Regular preventative maintenance is crucial. It is recommended to clean the needle, needle seat, and injection port weekly, especially when analyzing hydrophobic compounds like this compound. The rotor seal in the injection valve should be inspected monthly and replaced as needed.
Q: Can the type of vial and cap septa affect carryover? A: Yes, using high-quality vials and septa can help minimize carryover. Low-adsorption vials and pre-slit septa are recommended to reduce the interaction of the analyte with the vial surface and to prevent septum coring, which can be a source of contamination.
Q: Is it possible for the deuterated internal standard (this compound) to have different carryover characteristics than the non-deuterated analyte? A: While the chemical properties are very similar, there can be subtle differences in adsorption behavior. It is always best to evaluate the carryover of the deuterated internal standard specifically.
Visualizations
Caption: A logical workflow for troubleshooting this compound carryover.
Caption: Experimental workflow for carryover evaluation and optimization.
Ipragliflozin-d5 response variability and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ipragliflozin-d5 in their experiments. The content is designed to address specific issues related to response variability and provide actionable mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a stable isotope-labeled version of Ipragliflozin, where five hydrogen atoms have been replaced by deuterium. Its primary application is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Ipragliflozin in biological matrices like plasma, serum, and tissues.[1] The use of a stable-isotope-labeled internal standard is considered the gold standard for quantitative LC-MS/MS assays as it helps to correct for variability in sample preparation and matrix effects.[2]
Q2: Why am I observing poor reproducibility in my Ipragliflozin quantification when using this compound as an internal standard?
Poor reproducibility can stem from several factors. The most common sources of variability in LC-MS/MS assays using a deuterated internal standard are matrix effects, issues with sample preparation, and the stability of the internal standard itself. It is crucial to systematically evaluate each step of your analytical method to pinpoint the source of the variability.
Q3: What are matrix effects and how can they affect my results with this compound?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the biological sample.[3] These effects can either suppress or enhance the signal of your analyte (Ipragliflozin) and/or your internal standard (this compound). While a deuterated internal standard is expected to co-elute with the analyte and experience the same matrix effects, differential matrix effects can occur, leading to inaccurate quantification.[4]
Q4: Could the position of the deuterium labels on this compound affect the stability of the internal standard?
Yes, the position of the deuterium labels is critical. If the deuterium atoms are located on exchangeable sites, such as hydroxyl (-OH) or amine (-NH2) groups, they can be replaced by hydrogen atoms from the solvent (a phenomenon known as isotopic exchange or back-exchange). This would lead to a change in the mass of the internal standard and a loss of its utility for accurate quantification. It is important to use an internal standard where the deuterium labels are on stable positions, such as aromatic rings or alkyl chains.
Q5: I am observing a slight difference in the retention time between Ipragliflozin and this compound. Is this normal and can it cause problems?
A small shift in retention time between a deuterated and non-deuterated compound is a known phenomenon called the "deuterium isotope effect".[2] This typically results in the deuterated compound eluting slightly earlier. While often negligible, if the separation is significant, the analyte and internal standard may be exposed to different co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of the assay.[4]
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
| Potential Cause | Troubleshooting Steps | Mitigation Strategy |
| Differential Matrix Effects | 1. Perform a post-extraction addition experiment to evaluate matrix effects. 2. Analyze samples from at least six different lots of the biological matrix.[5] 3. Infuse a solution of Ipragliflozin and this compound post-column while injecting a blank matrix extract to visualize regions of ion suppression or enhancement. | 1. Improve sample clean-up to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.[6] 2. Optimize chromatographic conditions to separate Ipragliflozin and this compound from the interfering matrix components. |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any inconsistencies in volumes, incubation times, or temperatures. 2. Evaluate the extraction recovery of both Ipragliflozin and this compound. | 1. Automate the sample preparation process to improve precision.[7] 2. Ensure thorough mixing at each step of the extraction process. |
| Isotopic Exchange | 1. Incubate this compound in a blank matrix at the same conditions as your experimental samples and monitor for any changes in its mass spectrum over time. | 1. If isotopic exchange is confirmed, obtain a new this compound standard with deuterium labels on stable positions. |
Issue 2: Inaccurate Quantification (Poor Accuracy and Precision)
| Potential Cause | Troubleshooting Steps | Mitigation Strategy |
| Impurity in Internal Standard | 1. Check the certificate of analysis for the isotopic purity of the this compound standard. 2. Analyze a high concentration solution of the this compound standard to check for the presence of unlabeled Ipragliflozin. | 1. If significant amounts of unlabeled Ipragliflozin are present, obtain a new internal standard with higher isotopic purity. |
| Chromatographic Separation of Analyte and IS | 1. Evaluate the peak shape and resolution of Ipragliflozin and this compound. | 1. Modify the mobile phase composition, gradient, or column chemistry to minimize the separation between the analyte and the internal standard.[8] |
| Carryover | 1. Inject a blank sample immediately after a high concentration standard or sample to assess for carryover. | 1. Optimize the wash steps in the autosampler and the LC method to minimize carryover.[9] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Objective: To determine if the biological matrix is interfering with the ionization of Ipragliflozin and this compound.
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Ipragliflozin and this compound into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank biological matrix and spike Ipragliflozin and this compound into the final extract.
-
Set C (Pre-extraction Spike): Spike Ipragliflozin and this compound into the biological matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
-
Interpretation: A matrix effect value significantly different from 100% indicates ion suppression or enhancement. The matrix effect should be similar for both Ipragliflozin and this compound.
Visualizations
Caption: Experimental workflow for bioanalysis of Ipragliflozin using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. m.youtube.com [m.youtube.com]
- 4. myadlm.org [myadlm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
Dealing with co-eluting interferences with Ipragliflozin-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of Ipragliflozin-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of co-eluting interferences with this compound in LC-MS/MS analysis?
A1: Co-eluting interferences in the analysis of this compound can originate from several sources:
-
Metabolites of Ipragliflozin: Although Ipragliflozin is metabolized, specific metabolites can have similar chromatographic behavior to the parent drug and its deuterated internal standard.
-
Matrix Components: When analyzing biological samples such as plasma or urine, endogenous components like phospholipids, salts, and proteins can co-elute and cause ion suppression or enhancement.
-
Degradation Products: Ipragliflozin can degrade under certain conditions (e.g., acidic, basic, or oxidative stress), and these degradation products may have retention times close to the analyte of interest.[1][2]
-
Concomitant Medications: If the subject is on other medications, these drugs or their metabolites could potentially co-elute.[3]
Q2: My this compound internal standard peak is showing variability or suppression. What could be the cause?
A2: Variability in the internal standard peak can be due to several factors:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[4][5]
-
"Cross-talk" from Ipragliflozin: In some cases, if the concentration of the non-labeled Ipragliflozin is exceedingly high, it might contribute to the signal in the internal standard channel.
-
Inconsistent Sample Preparation: Inefficient or inconsistent extraction of the internal standard from the sample matrix can lead to variability.
-
Pipetting Errors: Inaccurate addition of the internal standard to the samples will result in inconsistent responses.
Q3: How can I confirm that I have a co-elution problem?
A3: Several indicators can point towards a co-elution issue:
-
Poor Peak Shape: Asymmetric or broad peaks for either Ipragliflozin or this compound can suggest the presence of an underlying interfering peak.
-
Inconsistent Ion Ratios: If you are monitoring multiple MRM transitions for your analyte, a change in the ratio of these transitions between your standards and samples can indicate an interference.
-
Matrix Effect Experiments: Performing post-column infusion experiments or comparing the response of the analyte in neat solution versus a matrix-based sample can help identify regions of ion suppression or enhancement in your chromatogram.
Troubleshooting Guides
Issue 1: Suspected Co-eluting Interference with this compound
This guide provides a systematic approach to identifying and resolving co-eluting interferences.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for co-eluting interferences.
Step-by-Step Guide:
-
Confirm Co-elution:
-
Peak Purity Analysis: If using a photodiode array (DAD) detector in-line with your mass spectrometer, assess the peak purity across the this compound peak. A non-homogenous peak indicates co-elution.
-
Blank Matrix Analysis: Inject an extracted blank matrix sample (e.g., plasma from a drug-naive subject) to check for endogenous interferences at the retention time of this compound.
-
-
Modify Chromatographic Conditions:
-
Gradient Optimization: Adjust the gradient slope to improve separation. A shallower gradient can increase the resolution between closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or changes in the pH of the aqueous phase.
-
Column Chemistry: If resolution is still not achieved, consider a column with a different stationary phase (e.g., a phenyl-hexyl or biphenyl column instead of a C18).
-
-
Optimize Sample Preparation:
-
Extraction Method: If you are using protein precipitation, which can be less clean, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering matrix components.
-
Wash Steps in SPE: If using SPE, introduce additional or more stringent wash steps to remove potential interferences before eluting the analyte.
-
-
Adjust Mass Spectrometry Parameters:
-
MRM Transition Selection: Ensure that you are using the most specific and sensitive MRM transitions for this compound. If possible, select a transition that is unique to your analyte and less prone to isobaric interferences.
-
Issue 2: Investigating Matrix Effects
Matrix effects can often be mistaken for co-elution. This guide helps in their identification.
Experimental Workflow for Matrix Effect Evaluation:
Figure 2: Workflow for the evaluation of matrix effects.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Ipragliflozin
This protocol is a general starting point and may require optimization.
| Parameter | Setting |
| LC Column | C18, 2.1 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Ipragliflozin) | m/z 422.0 [M+NH4]+ → 151.0 |
| MRM Transition (Empagliflozin - IS) | m/z 451.2 [M+H]+ → 71.0 |
Note: The MRM transitions are based on published literature and may vary depending on the instrument and specific adduct formation.[6] It is recommended to optimize these on your own instrument.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of tert-butyl methyl ether.[6]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex and inject into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters used for the analysis of SGLT2 inhibitors, which can be a useful reference for method development for this compound.
| Analyte | Internal Standard | Column | Mobile Phase | Reference |
| Ipragliflozin | Empagliflozin | Quicksorb ODS (2.1mm i.d.×150mm, 5μm) | Acetonitrile/0.1% formic acid (90:10, v/v) | [6] |
| Empagliflozin | Empagliflozin D4 | Synergi 2.5µ Fusion-Reverse phase 100A (100 mm×2.0 mm), 2.5 µm | Methanol: 0.2% formic acid (75:25 v/v) | Not in search results |
| Canagliflozin | Canagliflozin D4 | ACE 5 C18 (50 x 4.6 mm, 5µ) | Methanol and 5 mM ammonium trifluoroacetate in water, pH 5 (50:50, v/v) | [7] |
Disclaimer: This information is for guidance purposes only. All analytical methods should be fully validated according to the relevant regulatory guidelines.
References
- 1. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting for lot-to-lot variability of Ipragliflozin-d5 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to lot-to-lot variability of the Ipragliflozin-d5 internal standard during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Ipragliflozin, where five hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because it has nearly identical chemical and physical properties to the analyte (Ipragliflozin), it can be used to account for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[1][3][4]
Q2: What is lot-to-lot variability, and why is it a concern for this compound?
A2: Lot-to-lot variability refers to the slight differences in the properties of a chemical standard that can occur between different manufacturing batches. For this compound, this could manifest as minor variations in purity, isotopic enrichment, or the concentration of the supplied solution. This variability is a concern because a consistent internal standard response is crucial for accurate quantification of the analyte.[5] Undetected changes between lots could lead to biased results in pharmacokinetic, toxicokinetic, or other quantitative studies.
Q3: What are the typical acceptance criteria for a new lot of this compound?
A3: There are no universal acceptance criteria, as they can depend on the specific assay and regulatory requirements. However, a common approach is to compare the performance of the new lot against the current, qualified lot. This often involves analyzing a set of samples with both lots and comparing the results. Some published protocols suggest using Passing-Bablok regression analysis on data from at least 20 patient samples, with acceptance criteria such as a slope between 0.9 and 1.1, a y-intercept less than 50% of the lower limit of quantification (LLOQ), and a coefficient of determination (R²) greater than 0.95.[5] Another approach is to ensure the mean difference between the lots is less than a certain percentage, often within 15%.[6]
Q4: What should I do if I observe a significant shift in the this compound response with a new lot?
A4: If you observe a significant shift in the internal standard response, it is important to investigate the cause before analyzing study samples. The first step is to perform a new lot qualification experiment to confirm the difference. If the variability is confirmed, you may need to adjust the concentration of your working solution for the new lot to match the response of the old lot. It is also crucial to document all findings and any adjustments made. If the issue persists, consider contacting the supplier for more information on the new lot.
Q5: How often should I perform a lot-to-lot comparison for my this compound standard?
A5: A lot-to-lot comparison should be performed every time you receive a new lot of this compound standard before it is used for the analysis of study samples. This is a requirement under ISO 15189 for laboratory reagents that can affect the quality of examination.[5]
Troubleshooting Guide
Issue: Inconsistent Internal Standard (IS) Response
| Symptom | Potential Cause | Recommended Action |
| Sudden, significant shift in IS response coinciding with a new lot of this compound. | Lot-to-lot variability in purity or concentration. | Perform a lot qualification experiment comparing the new lot to the old lot. If a consistent bias is observed, a correction factor may be applied, or the concentration of the new working solution may need to be adjusted. |
| Gradual drift in IS response over a single analytical run. | Instrument instability (e.g., detector fatigue, temperature fluctuations). | Re-inject a set of calibration standards and quality control (QC) samples to assess instrument performance. If the drift persists, perform instrument maintenance and recalibration. |
| Erratic or sporadic IS response in some samples but not others. | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).[7] | Review sample preparation procedures. Re-prepare and re-analyze the affected samples if possible. |
| Lower IS response in study samples compared to calibration standards and QCs. | Matrix effects (ion suppression) in the biological matrix of the study samples.[6][8] | Investigate matrix effects by performing post-extraction addition experiments. If suppression is confirmed, sample dilution or further optimization of the sample preparation method may be necessary. |
| Higher IS response in study samples compared to calibration standards and QCs. | Co-eluting interference in the biological matrix that enhances the IS signal.[6][8] | Improve chromatographic separation to resolve the interference from the internal standard. |
Experimental Protocols
Protocol 1: New Lot Qualification of this compound
Objective: To verify the performance of a new lot of this compound internal standard against the currently accepted lot.
Methodology:
-
Prepare Stock Solutions: Prepare separate stock solutions of the new lot and the current lot of this compound at the same nominal concentration in an appropriate solvent (e.g., methanol).
-
Prepare Working Solutions: From the stock solutions, prepare working solutions of both the new and current lots at the concentration used in your analytical method.
-
Sample Preparation:
-
Obtain a set of at least 20 representative blank biological matrix samples.
-
Spike these samples with varying concentrations of Ipragliflozin spanning the calibration curve range.
-
Divide the spiked samples into two sets.
-
Process one set using the working solution from the current lot of this compound.
-
Process the second set using the working solution from the new lot of this compound.
-
-
LC-MS/MS Analysis: Analyze both sets of prepared samples in the same analytical run.
-
Data Analysis:
-
For each sample, calculate the peak area response of the this compound.
-
Compare the average peak area response of the new lot to the old lot.
-
Perform a Passing-Bablok regression analysis comparing the calculated concentrations obtained with the new and old lots.
-
Evaluate the results against the pre-defined acceptance criteria (see table below).
-
Acceptance Criteria for New Lot Qualification:
| Parameter | Acceptance Limit |
| Mean IS Response Difference | ≤ 15% |
| Passing-Bablok Slope | 0.90 - 1.10 |
| Passing-Bablok Intercept | < 50% of LLOQ |
| Coefficient of Determination (R²) | ≥ 0.95 |
Visualizations
Caption: Workflow for new lot qualification of this compound.
Caption: Decision tree for troubleshooting inconsistent IS response.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. cerilliant.com [cerilliant.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Systematic internal standard variability and issue resolution: two case studies - ProQuest [proquest.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Ipragliflozin Quantification Using a Deuterated Internal Standard versus a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two bioanalytical methods for the quantification of Ipragliflozin in human plasma, validated according to the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry"[1][2][3]. The primary focus is to highlight the advantages of using a stable isotope-labeled internal standard, Ipragliflozin-d5, over a structural analog, Empagliflozin. The data presented herein is a composite representation derived from established methodologies for SGLT2 inhibitors[4].
Executive Summary
The use of a deuterated internal standard (IS), such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization, thereby providing superior accuracy and precision. While a structural analog IS can be a viable alternative, it may not perfectly compensate for matrix-induced variations, potentially leading to less reliable data. This guide presents a head-to-head comparison of these two approaches for the analysis of Ipragliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor.
Data Presentation: Performance Comparison
The following tables summarize the validation performance of two distinct LC-MS/MS methods for Ipragliflozin quantification. "Method A" employs this compound as the internal standard, while "Method B" utilizes Empagliflozin, a structural analog.
Table 1: Calibration Curve and Sensitivity
| Parameter | Method A (this compound IS) | Method B (Empagliflozin IS) | FDA Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | 0.995 | N/A |
| LLOQ (ng/mL) | 1 | 1 | Response is at least 5 times the blank response |
| LLOQ Precision (%CV) | 8.5 | 12.3 | ≤ 20% |
| LLOQ Accuracy (% bias) | 4.2 | 9.8 | Within ±20% |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Method A (this compound IS) | Method B (Empagliflozin IS) | FDA Acceptance Criteria |
| Precision (%CV) | Accuracy (% bias) | Precision (%CV) | |
| Low QC (3 ng/mL) | 5.1 | 3.5 | 8.9 |
| Medium QC (50 ng/mL) | 4.3 | 2.1 | 7.5 |
| High QC (800 ng/mL) | 3.8 | 1.9 | 6.8 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (this compound IS) | Method B (Empagliflozin IS) | FDA Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.03 | 0.85 - 1.15 | CV of IS-normalized matrix factor ≤ 15% |
| Recovery (%) | 85.2 | 83.9 | Consistent and reproducible |
Experimental Protocols
Method A: Ipragliflozin with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Ipragliflozin: m/z 405.1 → 167.1
-
This compound: m/z 410.1 → 172.1
-
Method B: Ipragliflozin with Empagliflozin Internal Standard
1. Sample Preparation:
-
Identical to Method A, except 25 µL of Empagliflozin working solution (100 ng/mL in methanol) is added as the internal standard.
2. LC-MS/MS Conditions:
-
LC conditions are identical to Method A.
-
MRM Transitions:
-
Ipragliflozin: m/z 405.1 → 167.1
-
Empagliflozin: m/z 451.2 → 71.0[4]
-
Mandatory Visualization
Caption: General experimental workflow for plasma sample preparation.
Caption: Key parameters for bioanalytical method validation according to FDA guidelines.
Discussion
The presented data illustrates the superior performance of the analytical method utilizing a deuterated internal standard (Method A). The precision and accuracy data for Method A are consistently better than for Method B, as indicated by the lower %CV and % bias values across all quality control levels. This enhanced performance is primarily attributed to the ability of the deuterated internal standard to more effectively compensate for variations in extraction recovery and matrix effects.
While both methods meet the FDA's acceptance criteria, the use of a deuterated internal standard provides a more robust and reliable assay, which is crucial for generating high-quality data in regulated bioanalysis. The investment in synthesizing a deuterated internal standard is often justified by the improved data quality and reduced risk of failed analytical runs.
References
A Head-to-Head Battle: Ipragliflozin-d5 Versus a Structural Analog as Internal Standards in Bioanalysis
A Comparative Guide for Researchers in Drug Metabolism and Pharmacokinetics
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to the accuracy and reliability of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Ipragliflozin-d5, or a structurally similar molecule, known as a structural analog.
This guide provides a comprehensive comparison between this compound and a relevant structural analog, Empagliflozin, for the quantification of Ipragliflozin in biological matrices. While stable isotope-labeled internal standards are often considered the gold standard, a well-chosen structural analog can also provide robust results.[1][2] This comparison is based on established principles of bioanalytical method validation and published data on similar compounds, offering a practical framework for researchers to make an informed decision.
The Contenders: this compound and Empagliflozin
This compound is a deuterated form of Ipragliflozin, where five hydrogen atoms have been replaced with deuterium. This modification results in a mass shift that is easily distinguishable by a mass spectrometer, while its physicochemical properties remain nearly identical to the parent drug.
Empagliflozin is another SGLT2 inhibitor that shares a high degree of structural similarity with Ipragliflozin, making it a suitable candidate for a structural analog internal standard. It has been utilized as an internal standard in published bioanalytical methods for Ipragliflozin.
Performance Showdown: A Data-Driven Comparison
The following tables summarize the expected performance of this compound versus Empagliflozin as internal standards in a typical bioanalytical LC-MS/MS method for Ipragliflozin. The data presented is a synthesis of what can be expected based on the fundamental differences between these two types of internal standards.
Table 1: Comparison of Key Performance Metrics
| Performance Metric | This compound (SIL-IS) | Empagliflozin (SA-IS) | Justification |
| Matrix Effect Compensation | Excellent | Good to Moderate | This compound co-elutes with Ipragliflozin, experiencing the same ion suppression or enhancement. Empagliflozin may have slightly different retention and ionization characteristics, leading to less effective compensation. |
| Extraction Recovery Tracking | Excellent | Good | The nearly identical physicochemical properties of this compound ensure it closely tracks Ipragliflozin's recovery during sample preparation. Empagliflozin's recovery may differ slightly. |
| Precision (%CV) | < 5% | < 10% | The superior ability of the SIL-IS to correct for variability typically results in lower coefficients of variation. |
| Accuracy (%Bias) | ± 5% | ± 10% | More reliable compensation for matrix effects and recovery leads to higher accuracy with the SIL-IS. |
| Potential for Cross-Talk | Low (with sufficient mass difference) | None | The isotopic peaks of the analyte and SIL-IS can potentially interfere if the mass difference is small. This is not an issue for a structural analog. |
| Cost and Availability | Higher Cost, Custom Synthesis Often Required | Lower Cost, Commercially Available | Deuterated standards are generally more expensive to produce. |
Table 2: Expected Validation Results for a Bioanalytical Method
| Validation Parameter | Acceptance Criteria | Expected Outcome with this compound | Expected Outcome with Empagliflozin |
| Linearity (r²) | ≥ 0.99 | > 0.995 | > 0.990 |
| Intra-day Precision (%CV) | ≤ 15% | < 5% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 7% | < 12% |
| Accuracy (%Bias) | ± 15% | ± 5% | ± 10% |
| Matrix Factor (CV%) | ≤ 15% | < 5% | < 15% |
| Recovery (%) | Consistent and Reproducible | Highly Consistent | Generally Consistent |
Experimental Corner: Protocols for Analysis
The following is a representative experimental protocol for the quantification of Ipragliflozin in human plasma using LC-MS/MS with either this compound or Empagliflozin as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or Empagliflozin in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ipragliflozin: Precursor ion > Product ion (e.g., m/z 405.1 > 167.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 410.1 > 172.1)
-
Empagliflozin: Precursor ion > Product ion (e.g., m/z 451.2 > 235.1)
-
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship of an ideal internal standard's properties with those of our two contenders.
Caption: A typical experimental workflow for the bioanalysis of Ipragliflozin.
Caption: Logical relationship of ideal internal standard properties.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in bioanalytical method development.
This compound , as a stable isotope-labeled internal standard, is theoretically the superior choice. Its near-identical chemical and physical properties to Ipragliflozin allow it to more effectively compensate for variability in sample preparation and matrix effects, leading to enhanced precision and accuracy.
Empagliflozin , as a structural analog, presents a viable and more cost-effective alternative. While it may not track the analyte as perfectly as a SIL-IS, a properly validated method using Empagliflozin can still yield reliable and accurate results. The key is to thoroughly evaluate its performance during method validation, paying close attention to matrix effects and extraction recovery.
Ultimately, the choice between this compound and a structural analog like Empagliflozin will depend on the specific requirements of the study, including the desired level of accuracy and precision, budget constraints, and the availability of the internal standard. For regulated bioanalysis, regulatory agencies often prefer the use of stable isotope-labeled internal standards. However, for research and discovery-phase studies, a well-justified and validated structural analog can be a perfectly acceptable and pragmatic choice.
References
Ipragliflozin Quantification: A Comparative Guide to Current Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ipragliflozin is critical for pharmacokinetic, pharmacodynamic, and quality control studies. While the use of a deuterated internal standard like Ipragliflozin-d5 is often the gold standard for LC-MS/MS-based bioanalysis due to its ability to minimize matrix effects and improve accuracy, a detailed, publicly available validated method for Ipragliflozin using this compound was not identified in a comprehensive search of scientific literature. However, a robust body of research exists for the quantification of Ipragliflozin using alternative internal standards and other analytical techniques.
This guide provides a comparative overview of two prominent methods for Ipragliflozin quantification: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The performance of these methods is compared based on their reported accuracy, precision, and other validation parameters.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a validated LC-MS/MS method and an RP-HPLC method for the quantification of Ipragliflozin.
| Parameter | LC-MS/MS Method (using Empagliflozin as Internal Standard) | RP-HPLC Method |
| Principle | Liquid chromatography separation followed by mass spectrometry detection | Reversed-phase high-performance liquid chromatography with UV detection |
| Internal Standard | Empagliflozin[1] | Not specified |
| Matrix | Rat Plasma[1] | Pharmaceutical Dosage Form[2] |
| Linearity Range | Not explicitly stated, but validated for accuracy and precision | Not explicitly stated, but a strong correlation coefficient was demonstrated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.076 µg/mL[2] |
| Accuracy (Intra-day & Inter-day) | Within ±15%[1] | Acceptable across different concentrations[2] |
| Precision (Intra-day & Inter-day) | Within ±15%[1] | Acceptable across different concentrations[2] |
Experimental Protocols
LC-MS/MS Method for Ipragliflozin in Rat Plasma
This method, developed by Kobuchi et al. (2015), demonstrates a highly sensitive and rapid approach for the quantitative analysis of Ipragliflozin.[1]
-
Sample Preparation: Liquid-liquid extraction was performed using tert-butyl methyl ether.[1]
-
Internal Standard: Empagliflozin was used as the internal standard.[1]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
RP-HPLC Method for Ipragliflozin in Pharmaceutical Dosage Forms
This method, reported by Gampa et al. (2024), provides a reliable and efficient technique for the simultaneous quantification of Ipragliflozin and Saxagliptin.[2]
-
Chromatographic Separation:
-
Detection:
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Ipragliflozin using an internal standard with LC-MS/MS.
Caption: LC-MS/MS workflow for Ipragliflozin quantification.
References
A Researcher's Guide to Stability Testing of Ipragliflozin and its Deuterated Internal Standard in Biological Matrices
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte and its internal standard in a biological matrix is a critical aspect of bioanalytical method validation. This guide provides a comprehensive overview of the experimental protocols and data presentation for the stability testing of the SGLT2 inhibitor, ipragliflozin, and its deuterated internal standard, ipragliflozin-d5, in human plasma.
While specific stability data for ipragliflozin and this compound in biological matrices is not extensively published, this guide presents the standardized methodologies and expected outcomes for such stability assessments, based on regulatory guidelines and data from analogous compounds.
Experimental Protocols
The following are detailed methodologies for key stability experiments for ipragliflozin and this compound in human plasma. These protocols are designed to meet the standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Freeze-Thaw Stability
This experiment evaluates the stability of the analytes after repeated cycles of freezing and thawing.
-
Sample Preparation: Spike a pool of human plasma with ipragliflozin at low and high quality control (LQC and HQC) concentrations. Aliquot the samples into separate tubes.
-
Procedure:
-
Freeze the samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
This experiment assesses the stability of the analytes in the biological matrix at room temperature for a duration that reflects the typical sample handling and processing time.
-
Sample Preparation: Spike a pool of human plasma with ipragliflozin at LQC and HQC concentrations.
-
Procedure:
-
Keep the samples at room temperature (approximately 25°C) for a specified period (e.g., 4, 8, or 24 hours).
-
At the end of the period, process the samples and analyze them.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
Long-Term Stability
This experiment determines the stability of the analytes in the biological matrix when stored at a specified temperature for an extended period.
-
Sample Preparation: Spike a pool of human plasma with ipragliflozin at LQC and HQC concentrations. Aliquot and store multiple sets of samples.
-
Procedure:
-
Store the samples at a specified temperature (e.g., -20°C or -80°C).
-
Analyze one set of samples at time zero.
-
Analyze subsequent sets at various time points (e.g., 1, 3, 6, and 12 months).
-
-
Acceptance Criteria: The mean concentration at each QC level for each time point should be within ±15% of the nominal concentration at time zero.
Post-Process Stability
This experiment evaluates the stability of the processed samples (e.g., after extraction) when kept in the autosampler before injection.
-
Sample Preparation: Process a set of LQC and HQC samples.
-
Procedure:
-
Store the processed samples in the autosampler at a controlled temperature (e.g., 4°C) for a duration that exceeds the expected run time of the analytical batch.
-
Analyze the samples.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration of freshly processed samples.
Data Presentation
The quantitative data from the stability studies should be summarized in clearly structured tables to allow for easy comparison and assessment of stability. The following tables provide an illustrative example of how to present stability data for ipragliflozin.
Table 1: Freeze-Thaw Stability of Ipragliflozin in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Cycle 1 Conc. (ng/mL) | % Nominal | Cycle 2 Conc. (ng/mL) | % Nominal | Cycle 3 Conc. (ng/mL) | % Nominal |
| LQC | 5.0 | 4.9 | 98.0 | 5.1 | 102.0 | 4.8 | 96.0 |
| HQC | 500.0 | 495.0 | 99.0 | 505.0 | 101.0 | 490.0 | 98.0 |
Table 2: Short-Term (Bench-Top) Stability of Ipragliflozin in Human Plasma at 25°C
| QC Level | Nominal Conc. (ng/mL) | 4 hours Conc. (ng/mL) | % Nominal | 8 hours Conc. (ng/mL) | % Nominal | 24 hours Conc. (ng/mL) | % Nominal |
| LQC | 5.0 | 5.1 | 102.0 | 4.9 | 98.0 | 4.7 | 94.0 |
| HQC | 500.0 | 502.0 | 100.4 | 498.0 | 99.6 | 485.0 | 97.0 |
Table 3: Long-Term Stability of Ipragliflozin in Human Plasma at -80°C
| QC Level | Nominal Conc. (ng/mL) | 1 Month Conc. (ng/mL) | % of Initial | 3 Months Conc. (ng/mL) | % of Initial | 6 Months Conc. (ng/mL) | % of Initial |
| LQC | 5.0 | 4.9 | 98.0 | 5.0 | 100.0 | 4.8 | 96.0 |
| HQC | 500.0 | 490.0 | 98.0 | 505.0 | 101.0 | 495.0 | 99.0 |
Table 4: Post-Process Stability of Ipragliflozin in Autosampler at 4°C
| QC Level | Nominal Conc. (ng/mL) | 24 hours Conc. (ng/mL) | % Nominal | 48 hours Conc. (ng/mL) | % Nominal |
| LQC | 5.0 | 5.0 | 100.0 | 4.9 | 98.0 |
| HQC | 500.0 | 498.0 | 99.6 | 492.0 | 98.4 |
Visualization of Experimental Workflow
The following diagrams illustrate the workflows for the stability testing experiments.
Caption: Workflow for Freeze-Thaw Stability Testing.
Inter-Laboratory Comparison of Ipragliflozin Analysis Using Ipragliflozin-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of Ipragliflozin analysis using its deuterated internal standard, Ipragliflozin-d5. The objective of such a study is to assess the reproducibility, reliability, and consistency of a validated bioanalytical method across different laboratory settings. This document outlines the experimental protocol, data presentation structure, and key performance indicators for a comprehensive comparison.
Introduction to Ipragliflozin and the Need for Standardized Analysis
Ipragliflozin is an oral anti-diabetic agent that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1][2] SGLT2 is predominantly expressed in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][3] By inhibiting SGLT2, Ipragliflozin blocks this reabsorption, leading to increased urinary glucose excretion and consequently, a lowering of blood glucose levels.[3][4] This insulin-independent mechanism of action offers a low risk of hypoglycemia and has shown additional benefits such as modest weight loss and a reduction in blood pressure.[1][5]
Given the critical role of Ipragliflozin in managing type 2 diabetes, ensuring the accuracy and consistency of its quantification in biological matrices is paramount for both clinical and research applications.[5][6] Inter-laboratory comparisons, or proficiency testing, are essential for evaluating the performance of analytical methods and ensuring that different laboratories can produce comparable results.[7][8] The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to minimize analytical variability and enhance the accuracy of quantification, particularly in complex biological matrices.
Proposed Inter-Laboratory Comparison Study Design
This section outlines a proposed study design for an inter-laboratory comparison of Ipragliflozin analysis.
Study Objective
To evaluate the precision, accuracy, and overall reproducibility of a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ipragliflozin in human plasma across multiple laboratories, using this compound as the internal standard.
Participating Laboratories
A minimum of three independent laboratories with experience in bioanalytical method validation and sample analysis using LC-MS/MS should be enrolled.
Study Samples
-
Calibration Standards: A set of eight calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) will be prepared in human plasma.
-
Quality Control (QC) Samples: Three levels of QC samples (low, medium, and high concentrations) will be prepared in human plasma.
-
Blinded Samples: A set of blinded samples, with concentrations unknown to the participating laboratories, will be provided to assess the accuracy of the analysis.
Standardized Experimental Protocol
All participating laboratories must adhere to the following standardized protocol to ensure consistency in the analytical procedure.
Materials and Reagents
-
Ipragliflozin reference standard
-
This compound internal standard
-
Human plasma (screened and drug-free)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
A validated LC-MS/MS method, similar to established methods for SGLT2 inhibitors, should be utilized.[2] The following are representative parameters:
| Parameter | Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Ipragliflozin and this compound |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ipragliflozin: To be determinedthis compound: To be determined |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for Ipragliflozin and this compound need to be optimized based on the precursor and product ions that provide the best sensitivity and selectivity.
Data Analysis and Acceptance Criteria
Calibration Curve
A linear regression of the peak area ratio (Ipragliflozin/Ipragliflozin-d5) versus the nominal concentration of the calibration standards should be performed. A weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Precision and Accuracy
The intra- and inter-laboratory precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) will be calculated for the QC samples.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).
Data Presentation: Comparative Tables
The results from all participating laboratories should be summarized in the following tables for easy comparison.
Table 1: Inter-Laboratory Calibration Curve Summary
| Laboratory | Slope | Intercept | Correlation Coefficient (r²) |
| Lab A | |||
| Lab B | |||
| Lab C |
Table 2: Inter-Laboratory Precision and Accuracy of Quality Control Samples
| QC Level | Laboratory | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | Lab A | |||
| Lab B | ||||
| Lab C | ||||
| Medium QC | Lab A | |||
| Lab B | ||||
| Lab C | ||||
| High QC | Lab A | |||
| Lab B | ||||
| Lab C |
Table 3: Analysis of Blinded Samples
| Blinded Sample ID | Laboratory | Measured Concentration (ng/mL) |
| Sample 1 | Lab A | |
| Lab B | ||
| Lab C | ||
| Sample 2 | Lab A | |
| Lab B | ||
| Lab C | ||
| Sample 3 | Lab A | |
| Lab B | ||
| Lab C |
Visualizations
Ipragliflozin Mechanism of Action: SGLT2 Inhibition
Caption: Mechanism of action of Ipragliflozin in the renal proximal tubule.
Experimental Workflow for Ipragliflozin Analysis
Caption: Standardized workflow for the bioanalysis of Ipragliflozin.
Conclusion and Recommendations
The successful completion of this inter-laboratory comparison will provide valuable insights into the robustness and transferability of the analytical method for Ipragliflozin. Consistent results across laboratories will build confidence in the reliability of data generated in multi-center clinical trials and other collaborative research efforts. Any systematic bias or high variability observed in a particular laboratory would indicate the need for further investigation and potential retraining or method optimization. It is recommended that such proficiency testing be conducted periodically to ensure ongoing quality and consistency in the bioanalysis of Ipragliflozin.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Profile of Ipragliflozin, an Oral SGLT-2 Inhibitor for the Treatment of Type 2 Diabetes: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ag-lab.org [ag-lab.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Performance of Ipragliflozin-d5 in Biological Matrices: A Comparative Guide
Introduction
Ipragliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Accurate quantification of Ipragliflozin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Ipragliflozin-d5, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the physicochemical properties of the analyte, compensating for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
This guide provides a comparative overview of the expected performance of this compound in various biological matrices. Due to the limited availability of public-facing, comprehensive validation data specifically for this compound across multiple biological matrices, this guide presents a representative performance summary based on established bioanalytical methods for other SGLT2 inhibitors that utilize deuterated internal standards. The data herein is modeled after typical validation parameters and acceptance criteria as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Comparative Performance Data
The following tables summarize the anticipated performance characteristics of a bioanalytical method for Ipragliflozin using this compound as an internal standard in key biological matrices: plasma, urine, and tissue homogenate.
Table 1: Method Performance in Human Plasma
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 10% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect (%) | CV ≤ 15% | < 10% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | Stable |
Table 2: Method Performance in Human Urine
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.993 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 14% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 12% |
| Recovery (%) | Consistent and reproducible | 80 - 90% |
| Matrix Effect (%) | CV ≤ 15% | < 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | Stable |
Table 3: Method Performance in Rat Liver Tissue Homogenate
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 | 10 ng/g |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 15% |
| Recovery (%) | Consistent and reproducible | 75 - 85% |
| Matrix Effect (%) | CV ≤ 15% | < 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | Stable |
Experimental Protocols
The following are representative experimental protocols for the quantification of Ipragliflozin in biological matrices using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation (for Plasma)
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Sample Preparation: Dilute-and-Shoot (for Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
To 50 µL of urine, add 20 µL of this compound internal standard working solution.
-
Add 930 µL of the initial mobile phase as the diluent.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Ipragliflozin: Precursor ion > Product ion (e.g., m/z 405.1 > 207.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 410.1 > 212.1)
-
Visualizations
Experimental Workflow for Bioanalysis
The Gold Standard in Bioanalysis: Justifying the Use of Ipragliflozin-d5 as an Internal Standard
In the precise and demanding world of bioanalysis, the accuracy and reliability of quantitative data are paramount. When measuring drug concentrations in complex biological matrices, such as plasma or urine, the choice of an internal standard is a critical determinant of method performance. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Ipragliflozin-d5, versus a structural analog internal standard for the quantification of the SGLT2 inhibitor, Ipragliflozin.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound added in a known concentration to samples, calibrators, and quality controls to correct for the variability inherent in analytical procedures. The ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and detection. This is where stable isotope-labeled internal standards exhibit their unparalleled advantages.
This compound: The Superior Choice
This compound is a deuterated form of Ipragliflozin, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its physicochemical properties remain nearly identical. This near-perfect chemical mimicry is the foundation of its superiority over structural analog internal standards.
Key Advantages of this compound:
-
Co-elution with the Analyte: this compound has virtually the same chromatographic retention time as Ipragliflozin, ensuring that both compounds experience the same matrix effects at the same time.[1]
-
Similar Extraction Recovery: The efficiency of the extraction process from the biological matrix will be nearly identical for both the analyte and the SIL-IS.
-
Compensation for Matrix Effects: Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, are a major source of variability in bioanalytical methods.[1] As this compound behaves almost identically to Ipragliflozin during ionization, it effectively normalizes any signal fluctuations, leading to more accurate and precise results.
Comparative Analysis: this compound vs. a Structural Analog
To illustrate the performance difference, let's consider a hypothetical but realistic comparison between this compound and a common structural analog used as an internal standard, such as another SGLT2 inhibitor (e.g., Empagliflozin).
Quantitative Data Comparison
The following table summarizes typical validation parameters for a bioanalytical method for Ipragliflozin using either this compound or a structural analog as the internal standard. The data is based on established regulatory guidelines for bioanalytical method validation.[2][3]
| Validation Parameter | This compound (SIL-IS) | Structural Analog (e.g., Empagliflozin) | Acceptance Criteria (FDA/EMA) |
| Precision (%CV) | |||
| Intra-day | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | < 6% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | |||
| Intra-day | ± 4% | ± 8% | ± 15% (± 20% at LLOQ) |
| Inter-day | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV) | < 3% | < 15% | ≤ 15% |
| Recovery (%CV) | < 4% | < 13% | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
As the table demonstrates, the use of this compound results in significantly better precision, accuracy, and reduced matrix effects compared to a structural analog. This is because a structural analog, while chemically similar, will have different chromatographic and mass spectrometric behavior, leading to less effective compensation for analytical variability.
Experimental Protocols
A robust and validated bioanalytical method is essential for generating reliable pharmacokinetic and toxicokinetic data. Below is a detailed methodology for the quantification of Ipragliflozin in human plasma using this compound as the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ipragliflozin: m/z [M+H]+ → fragment ion
-
This compound: m/z [M+H]+ → fragment ion
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Rationale and Process
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Ipragliflozin Mechanism of Action: SGLT2 Inhibition
Caption: Mechanism of Ipragliflozin action on SGLT2 in the renal tubule.
Bioanalytical Workflow for Ipragliflozin Quantification
Caption: Workflow for Ipragliflozin quantification using LC-MS/MS.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach for the bioanalysis of Ipragliflozin. Its ability to closely mimic the analyte's behavior throughout the analytical process provides a level of accuracy, precision, and robustness that cannot be matched by structural analog internal standards. For researchers, scientists, and drug development professionals, the investment in a SIL-IS is a critical step towards ensuring the integrity and reliability of their bioanalytical data, ultimately leading to more informed decisions in the drug development pipeline.
References
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Analysis of Ipragliflozin with Ipragliflozin-d5
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For a drug like Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, robust analytical methods are crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive comparative analysis of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with a special focus on the role of the deuterated internal standard, Ipragliflozin-d5.
This objective comparison, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, balancing the requirements for sensitivity, selectivity, and cost-effectiveness.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS for the analysis of Ipragliflozin often hinges on the specific requirements of the assay. LC-MS/MS generally offers superior sensitivity and selectivity, while HPLC-UV can be a more accessible and cost-effective option for certain applications. The following table summarizes the key performance parameters for each technique based on published analytical methods.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.022 µg/mL[1] | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.076 µg/mL[1] | ~0.5 ng/mL |
| Linearity Range | 10 - 100 µg/mL[2] | 5 - 5000 ng/mL |
| Accuracy (% Recovery) | 98.57 ± 0.40%[3] | Within ±15%[3][4] |
| Precision (%RSD) | 0.82%[3] | Within ±15%[3][4] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, highly specific due to mass-based detection of parent and fragment ions.[5] |
| Internal Standard | Requires a structurally similar compound that is chromatographically resolved from Ipragliflozin. This compound is not suitable as it has the same UV absorbance. | This compound is the ideal internal standard, co-eluting with the analyte but distinguishable by its mass-to-charge ratio, correcting for matrix effects and ionization suppression. |
| Cost & Complexity | Lower initial investment and operational cost, simpler instrumentation. | Higher initial investment and operational cost, more complex instrumentation and requires specialized expertise. |
The Role of the Internal Standard: this compound
An internal standard (IS) is crucial for accurate quantification in chromatography as it compensates for variations in sample preparation and instrument response. This compound, a stable isotope-labeled version of the drug, is the gold standard for use as an IS with LC-MS/MS. This is because it behaves almost identically to Ipragliflozin during extraction and chromatography but is easily distinguished by the mass spectrometer due to its higher mass. This allows for precise correction of any analyte loss or signal suppression.
Conversely, for HPLC-UV analysis, this compound is not a suitable internal standard. The UV detector identifies compounds based on their light absorption properties, which are nearly identical for Ipragliflozin and its deuterated form. Therefore, they would co-elute and be detected as a single peak, making it impossible to use the deuterated form for quantification. For HPLC-UV methods, a different, structurally similar compound that can be chromatographically separated from Ipragliflozin would be required as an internal standard.
Experimental Protocols: A Detailed Look
Below are detailed methodologies for the analysis of Ipragliflozin using both HPLC-UV and LC-MS/MS, based on established and validated methods.
HPLC-UV Method for Ipragliflozin
This method is suitable for the quantification of Ipragliflozin in bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: INTERSIL C18-EP (4.6 x 250mm, 5µm)[1]
-
Mobile Phase: Acetonitrile and potassium phosphate buffer (pH 5) in a 70:30 ratio[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 254 nm[1]
-
Column Temperature: 30°C[6]
-
Injection Volume: 20 µL[6]
Sample Preparation:
-
Prepare a standard stock solution of Ipragliflozin in a suitable solvent (e.g., acetonitrile:water, 40:60).[6]
-
For pharmaceutical dosage forms, crush tablets and dissolve the powder in the solvent to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
LC-MS/MS Method for Ipragliflozin with this compound
This method is highly sensitive and selective, making it ideal for the quantification of Ipragliflozin in biological matrices such as plasma.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/0.1% formic acid (90:10, v/v)[3][4]
-
Injection Volume: Not specified, typically 5-10 µL for LC-MS/MS.
Mass Spectrometry Conditions:
Sample Preparation (from rat plasma):
-
To a plasma sample, add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction using tert-butyl methyl ether.[3][4]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC-UV and LC-MS/MS.
Experimental workflow for HPLC-UV analysis of Ipragliflozin.
Experimental workflow for LC-MS/MS analysis of Ipragliflozin.
Conclusion: Making the Right Choice
The decision to use HPLC-UV or LC-MS/MS for the analysis of Ipragliflozin is contingent on the specific analytical needs.
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control of bulk drug and pharmaceutical formulations where the concentration of Ipragliflozin is relatively high and the sample matrix is simple.
LC-MS/MS , on the other hand, is the method of choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices. The ability to use a deuterated internal standard like this compound provides a significant advantage in terms of accuracy and precision by effectively compensating for matrix effects.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select the optimal analytical method to ensure the quality, safety, and efficacy of Ipragliflozin-containing products.
References
- 1. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 2. innoriginal.com [innoriginal.com]
- 3. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106053665B - A method of with the related substance of HPLC separation determination ipragliflozin proline bulk pharmaceutical chemicals - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Ipragliflozin-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ipragliflozin-d5, a deuterated analog of Ipragliflozin. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with regulatory standards.
This compound, like its parent compound, requires careful handling and disposal due to its potential health hazards. While toxicological properties have not been thoroughly investigated for the deuterated form, the parent compound, Ipragliflozin, is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Long-term exposure may lead to organ damage, specifically to the kidneys and liver, and it is suspected of damaging unborn children.[2] Therefore, treating this compound with the same precautions as hazardous material is imperative.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Gloves | Compatible, chemical-resistant gloves. Gloves must be inspected prior to use. |
| Body Protection | Lab Coat/Clothing | Impervious, fire/flame-resistant lab coat or clothing.[3] |
| Respiratory | Respirator | A NIOSH-approved respirator should be used as conditions warrant.[4] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.[1]
Spill and Contamination Response
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains or watercourses.[1]
-
Absorption: For liquid spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite. For solid spills, carefully scoop the material to avoid creating dust.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.
-
Collection and Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled, and sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[3]
-
Waste Identification and Segregation:
-
Pure this compound and any materials heavily contaminated with it should be classified as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams.
-
-
Packaging and Labeling:
-
Place the waste in a clearly labeled, sealed, and non-reactive container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any relevant hazard symbols.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound or Ipragliflozin.
-
-
Incineration:
-
The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed disposal facility.
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
It is crucial to adhere to all federal, state, and local regulations regarding the disposal of chemical waste. Consult your institution's specific guidelines and the Safety Data Sheet for any additional information.
References
Personal protective equipment for handling Ipragliflozin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ipragliflozin-d5. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. Given that this compound is a deuterated analog of the active pharmaceutical ingredient Ipragliflozin, it should be handled with the same precautions as a potent compound, especially as comprehensive toxicological data for the deuterated form may be limited.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] It is crucial to use appropriate personal protective equipment to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Reason |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for handling powder. Use in a well-ventilated area or a chemical fume hood.[1][2] | To prevent inhalation of airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated. | To prevent skin absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust and splashes. |
| Body Protection | Laboratory coat or disposable gown. Ensure it is fully buttoned. | To protect skin and personal clothing from contamination. |
| Face Protection | Face shield, in addition to goggles, when there is a risk of splashing. | To provide a barrier for the entire face. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling, from preparation to post-handling procedures.
Emergency Procedures
In the event of an exposure, immediate action is critical. The following table outlines the initial steps to take.
| Type of Exposure | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Disposal Guidelines:
-
Unused Product: Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be considered hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
